molecular formula C18H14O9 B1234992 Protocetraric acid CAS No. 489-51-0

Protocetraric acid

Cat. No.: B1234992
CAS No.: 489-51-0
M. Wt: 374.3 g/mol
InChI Key: VOXMONAUSQZPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protocetraric acid is a carbonyl compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXMONAUSQZPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197633
Record name Protocetraric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-51-0
Record name Protocetraric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocetraric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protocetraric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Protocetraric Acid in Lichens: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocetraric acid, a prominent depsidone (B1213741) found in various lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway within lichens, and detailed experimental protocols for its extraction, purification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by the fungal partner (mycobiont) in a lichen symbiosis. It is found in a variety of lichen genera, with its concentration varying depending on the species and environmental conditions.

Table 1: Quantitative Content of this compound in Various Lichen Species

Lichen SpeciesFamilyThis compound Content (% dry weight)Reference(s)
Cetraria islandicaParmeliaceae0.2–0.3%
Parmelia sulcataParmeliaceae374.30 ± 7.11 µg/g
Parmotrema conformatumParmeliaceaePresent[1]
Parmotrema dilatatumParmeliaceaePresent[2]
Ramalina farinaceaRamalinaceaeMajor chemical substance[3]
Usnea albopunctataParmeliaceaeMajor compound[2]
Flavoparmelia haysomiiParmeliaceaeReported
Flavoparmelia springtonensisParmeliaceaeReported
Ramalina siliquosaRamalinaceaePresent[2]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for depsidone formation in lichens, which originates from the acetyl-polymalonate pathway. This multi-step process involves the action of a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450 monooxygenase.

The biosynthesis can be broadly divided into three stages:

  • Polyketide Synthesis and Depside Formation: A Type I non-reducing polyketide synthase (NR-PKS) synthesizes two distinct orsellinic acid-type aromatic rings from acetate (B1210297) and malonate precursors.[1] The PKS enzyme complex likely contains two acyl carrier protein (ACP) domains, which facilitate the synthesis and subsequent esterification of the two polyketide chains to form a depside intermediate.[1][4]

  • Depsidone Formation: The depside precursor undergoes an oxidative cyclization to form the characteristic depsidone core structure of this compound. This crucial step is catalyzed by a cytochrome P450 enzyme, which forms an ether linkage between the two aromatic rings.[4][5]

  • Tailoring Reactions: Subsequent tailoring reactions, which may include hydroxylation and other modifications, lead to the final structure of this compound.

This compound can also serve as a precursor for other lichen substances. For instance, it can be converted to fumarthis compound through esterification with succinyl-CoA, a reaction catalyzed by a flavin-dependent isoform of succinyl-CoA dehydrogenase.[6]

Biosynthesis_of_Protocetraric_Acid_and_Fumarprotocetraric_Acid AcetylCoA Acetyl-CoA + Malonyl-CoA NRPKS Non-reducing Polyketide Synthase (NR-PKS) AcetylCoA->NRPKS AromaticRings Two Orsellinic Acid-type Rings NRPKS->AromaticRings DepsideFormation Esterification (PKS-mediated) AromaticRings->DepsideFormation DepsideIntermediate Depside Precursor DepsideFormation->DepsideIntermediate OxidativeCyclization Oxidative Cyclization DepsideIntermediate->OxidativeCyclization P450 Cytochrome P450 Monooxygenase P450->OxidativeCyclization ProtocetraricAcid This compound OxidativeCyclization->ProtocetraricAcid EsterificationOxidation Esterification & Oxidation ProtocetraricAcid->EsterificationOxidation SuccinylCoA Succinyl-CoA SuccinylCoA->EsterificationOxidation EnzymeFDS Flavin-dependent Succinyl-CoA Dehydrogenase EnzymeFDS->EsterificationOxidation FumarprotocetraricAcid Fumarthis compound EsterificationOxidation->FumarprotocetraricAcid

Biosynthesis of this compound and its conversion to Fumarthis compound.

Experimental Protocols

Extraction of this compound

3.1.1. Maceration Method

This method is suitable for small to medium-scale extraction.

  • Materials:

  • Protocol:

    • Weigh 10 g of finely ground, air-dried lichen material.

    • Place the ground lichen in a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetone to the flask.

    • Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude acetone extract.

    • For exhaustive extraction, the remaining lichen material can be re-extracted with methanol following the same procedure.

3.1.2. Soxhlet Extraction Method

This method is efficient for larger quantities of lichen material and ensures exhaustive extraction.

  • Materials:

    • Dried and ground lichen thalli

    • Soxhlet apparatus

    • Cellulose (B213188) thimble

    • Acetone

    • Heating mantle

    • Rotary evaporator

  • Protocol:

    • Place approximately 20 g of dried, powdered lichen material into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of acetone and connect it to the Soxhlet extractor.

    • Connect the condenser to the top of the extractor.

    • Heat the acetone using a heating mantle to a temperature that allows for a steady cycle of vaporization and condensation.

    • Continue the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask and concentrate the extract using a rotary evaporator to yield the crude extract.

Purification of this compound

Purification of this compound from the crude extract is typically achieved using column chromatography.

  • Materials:

    • Crude lichen extract

    • Silica (B1680970) gel (60-120 mesh) for column chromatography

    • Glass column

    • Solvent system (e.g., a gradient of hexane-ethyl acetate or toluene-dioxane-acetic acid)

    • Thin Layer Chromatography (TLC) plates

    • Developing chamber

    • UV lamp (254 nm)

  • Protocol:

    • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% hexane).

    • Pack the glass column with the slurry.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate).

    • Collect fractions of the eluate.

    • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., toluene:dioxane:acetic acid, 180:45:5 v/v/v).

    • Visualize the spots under a UV lamp at 254 nm.

    • Pool the fractions containing the pure this compound (identified by comparing with a standard or by spectroscopic methods).

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for the quantification of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% phosphoric acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 254 nm or 310 nm.

    • Column Temperature: 25-30°C.

  • Protocol:

    • Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol. Prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.

    • Sample Preparation: Dissolve a known weight of the dried lichen extract in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. Inject the sample solution.

    • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the study of this compound from lichens, from sample collection to data analysis.

Experimental_Workflow A Lichen Sample Collection & Identification B Sample Preparation (Drying & Grinding) A->B C Extraction (Maceration or Soxhlet) B->C D Crude Extract C->D E Purification (Column Chromatography) D->E H Quantitative Analysis (HPLC-UV) D->H J Biological Activity Screening D->J F Pure this compound E->F G Structural Elucidation (NMR, MS) F->G F->H I Data Analysis & Interpretation H->I J->I

General experimental workflow for the study of this compound from lichens.

Conclusion

This compound remains a compound of significant interest due to its prevalence in the lichen kingdom and its promising pharmacological properties. This guide has provided a detailed overview of its natural sources, the current understanding of its biosynthetic pathway, and comprehensive protocols for its study. Further research, particularly in the areas of genomics and enzymology of lichen mycobionts, will undoubtedly provide deeper insights into the precise mechanisms of this compound biosynthesis, paving the way for potential biotechnological production and further exploration of its therapeutic applications.

References

The Discovery of Protocetraric Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the initial isolation, characterization, and structural elucidation of the lichen depsidone (B1213741), protocetraric acid, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a prominent member of the β-orcinol group of depsidones, is a secondary metabolite produced by a variety of lichen species. Its discovery and structural elucidation in the 1930s represent a significant chapter in the history of natural product chemistry, showcasing the analytical techniques and deductive reasoning of the era. This technical guide provides a detailed historical account of the discovery of this compound, focusing on the key experiments, methodologies, and the logical progression that led to its characterization.

Historical Context and Initial Observations

The story of this compound begins not with its own discovery, but with that of a related compound, cetraric acid. In 1845, Knop and Schnedermann first isolated crystalline cetraric acid from the lichen Cetraria islandica. Decades later, O. Hesse proposed that the cetraric acid found was actually a decomposition product of a more complex parent molecule present in the lichen, which he named "this compound". However, Hesse was unable to isolate this hypothetical precursor. The definitive discovery and characterization of the true this compound would have to wait several more decades.

It was in the 1930s that the Japanese chemists Yasuhiko Asahina and F. Fuzikawa undertook a systematic investigation of lichen constituents, leading to the successful isolation and structural elucidation of this compound. Their work, published in journals such as the Journal of the Pharmaceutical Society of Japan and Berichte der deutschen chemischen Gesellschaft, laid the foundation for our understanding of this important lichen acid.

Physicochemical Properties

The initial characterization of this compound relied on classical methods of chemical analysis. The molecular formula was determined to be C₁₈H₁₄O₉, with a molar mass of approximately 374.30 g/mol .

PropertyValue
Molecular FormulaC₁₈H₁₄O₉
Molar Mass374.30 g/mol
Melting Point243 °C
AppearanceColorless needles
SolubilitySparingly soluble in alcohol and acetone

Experimental Protocols of the Era

General Protocol for the Isolation of this compound (circa 1930s)
  • Lichen Collection and Preparation: The lichen material, typically a species known to produce this compound such as those from the genera Ramalina or Usnea, was collected, cleaned of debris, and air-dried. The dried thalli were then ground into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered lichen was extracted with a suitable organic solvent, commonly ether or acetone, in a Soxhlet apparatus. This continuous extraction method was efficient in removing the desired secondary metabolites from the solid lichen matrix.

  • Initial Purification: The crude extract, a complex mixture of various lichen substances, was then concentrated by evaporating the solvent. The resulting residue was often treated with a weak alkaline solution, such as sodium bicarbonate, to form the salt of the acidic components, including this compound. This aqueous solution could then be separated from non-acidic impurities.

  • Acidification and Precipitation: The alkaline solution containing the this compound salt was acidified with a mineral acid (e.g., hydrochloric acid). This caused the free this compound to precipitate out of the solution as a solid.

  • Crystallization: The crude, precipitated this compound was collected by filtration and then purified by repeated crystallization from a suitable solvent, such as aqueous alcohol or acetone. This process was repeated until a constant melting point was achieved, indicating a high degree of purity.

Structural Elucidation: A Logic-Based Approach

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, the structural elucidation of this compound was a masterful exercise in chemical degradation and deductive reasoning. The following diagram illustrates the logical workflow employed by Asahina and Fuzikawa to unravel the complex structure of this depsidone.

G cluster_0 Initial Characterization cluster_1 Degradative Studies cluster_2 Structural Deduction A Isolation of this compound from Lichen B Elemental Analysis (C, H, O) Determination of Molecular Formula (C18H14O9) A->B C Titration with Base Identification of Carboxylic Acid Group B->C D Alkaline Hydrolysis C->D Functional Group Analysis F Oxidative Degradation C->F E Identification of Hydrolysis Products: - Orsellinic Acid Derivative - β-Orcinol Derivative D->E H Postulation of Depsidone Core Structure E->H G Identification of Oxidation Products F->G I Placement of Substituents based on Degradation Products G->I H->I J Proposal of the Final Structure of this compound I->J

Caption: Logical workflow for the structural elucidation of this compound in the 1930s.

The key steps in this process involved:

  • Alkaline Hydrolysis: Treatment of this compound with a strong base cleaved the ester and ether linkages of the depsidone ring, yielding simpler, identifiable aromatic compounds. These were recognized as derivatives of orsellinic acid and β-orcinol.

  • Oxidative Degradation: Controlled oxidation of this compound and its hydrolysis products helped to determine the nature and position of the side chains on the aromatic rings.

  • Synthesis of Degradation Products: To confirm the identity of the compounds obtained from the degradation reactions, they were often synthesized independently and their properties compared with those of the natural degradation products.

Through this painstaking process of chemical manipulation and logical deduction, Asahina and Fuzikawa were able to piece together the intricate puzzle of the this compound molecule, correctly proposing its depsidone structure.

Conclusion

The discovery and characterization of this compound stand as a testament to the ingenuity of early natural product chemists. Working with rudimentary tools by today's standards, they were able to isolate, purify, and elucidate the structure of a complex natural product. This foundational work not only contributed to the growing field of lichen chemistry but also provided a molecule that continues to be of interest to researchers for its diverse biological activities. The historical journey of this compound underscores the importance of fundamental chemical principles and serves as an inspiration for the continued exploration of the natural world for novel therapeutic agents.

Protocetraric Acid: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocetraric acid, a prominent secondary metabolite of the depsidone (B1213741) class found in various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, chemical properties, and multifaceted pharmacological roles, including its antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. Detailed experimental protocols for the isolation and evaluation of its bioactivities are presented, alongside a comprehensive summary of quantitative data from various studies. Furthermore, this guide elucidates the molecular mechanisms underlying its biological functions through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of a fungus, are prolific producers of unique secondary metabolites. These compounds, often referred to as lichen acids, are not essential for the primary metabolism of the organism but play crucial roles in their survival, including defense against herbivores, pathogens, and UV radiation. Among the vast array of lichen substances, depsidones represent a significant class of polyketides with a characteristic dibenzo[b,e][1][2]dioxepin-11-one core structure.

This compound (C₁₈H₁₄O₉, Molar Mass: 374.301 g·mol⁻¹) is a notable depsidone found in numerous lichen genera, including Usnea, Parmelia, and Cladonia.[3][4] Historically investigated for its chemotaxonomic significance, recent research has unveiled a broad spectrum of pharmacological activities, positioning this compound as a promising candidate for drug discovery and development. This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its role as a bioactive secondary metabolite.

Chemical Properties and Biosynthesis

This compound is a crystalline solid with a melting point in the range of 245–250 °C.[3] Its structure features a depsidone core with hydroxyl, methyl, formyl, and hydroxymethyl substituents, which contribute to its chemical reactivity and biological activity.[3][4]

The biosynthesis of this compound, like other depsidones, follows the polyketide pathway.[5] This intricate process is initiated by a non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme that catalyzes the condensation of acetate (B1210297) and malonate units to form two distinct orsellinic acid-type aromatic rings.[5][6] These rings are subsequently joined by an ester linkage to form a depside intermediate. A key step in depsidone formation is the oxidative cyclization of the depside, a reaction catalyzed by a cytochrome P450 monooxygenase, which forms the characteristic ether linkage of the depsidone core.[1][2][5]

This compound Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Orsellinic Acid Units (x2) Orsellinic Acid Units (x2) Acetyl-CoA + Malonyl-CoA->Orsellinic Acid Units (x2) Non-Reducing Polyketide Synthase (NR-PKS) Depside Intermediate Depside Intermediate Orsellinic Acid Units (x2)->Depside Intermediate Esterification This compound This compound Depside Intermediate->this compound Cytochrome P450 Monooxygenase (Oxidative Cyclization) NF-kB Inhibition by this compound cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IkBa IkBa IKK Complex->IkBa Phosphorylates IkBa-NF-kB Complex IkBa-NF-kB Complex NF-kB NF-kB Gene Transcription Gene Transcription NF-kB->Gene Transcription Translocates & Activates IkBa-NF-kB Complex->NF-kB Degradation of IkBa This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory\nCytokines Apoptosis Induction by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Caspase-8 Caspase-8 This compound->Caspase-8 Activates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Downregulates Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Isolation_Workflow start Lichen Material (e.g., Usnea albopunctata) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling crystallization Crystallization pooling->crystallization end Pure this compound crystallization->end

References

Spectroscopic Identification of Protocetraric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (UV and IR) used for the identification and characterization of protocetraric acid, a bioactive lichen metabolite. The information is tailored for professionals in research, scientific analysis, and drug development who require accurate and reliable methods for compound identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary identification of this compound, primarily by characterizing its electronic transitions. As a phenolic acid derivative, this compound exhibits characteristic absorption bands in the UV region.

Expected UV Absorption Data

Table 1: Expected UV Absorption of this compound

Class of CompoundExpected λmax Range (in Methanol)
Phenolic Acid200 - 290 nm
Experimental Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A common and effective method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This technique allows for the separation of this compound from other components in a mixture and its subsequent quantification based on UV absorbance.

Sample Preparation:

  • Extraction: A dried and ground lichen sample containing this compound is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or acetone.

  • Filtration and Concentration: The resulting extract is filtered to remove solid debris and then concentrated under reduced pressure to yield a crude extract.

  • Dissolution: The crude extract is dissolved in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., methanol (B129727) or an acetonitrile/water mixture), to a known concentration.

  • Final Filtration: The dissolved sample is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter that could damage the column.

HPLC-UV System Parameters:

  • Column: A reversed-phase C18 column is typically employed for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution is often used, starting with a higher polarity solvent mixture (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: The volume of the sample injected onto the column is usually in the range of 10-20 µL.

  • UV Detector: The detector is set to monitor the absorbance at a wavelength within the expected λmax range of this compound, often around 254 nm or 280 nm, which are common wavelengths for detecting aromatic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its carboxylic acid, hydroxyl, and aromatic functionalities.

Characteristic IR Absorption Data

The identification of this compound using IR spectroscopy relies on the detection of specific vibrational frequencies associated with its functional groups. While a complete, digitized IR spectrum of pure this compound is not widely published, the expected absorption peaks can be accurately predicted based on its molecular structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
Aromatic C-HStretch3000 - 3100Medium
Carboxylic Acid C=OStretch1710 - 1760Strong
Aromatic C=CStretch1450 - 1600Medium to Weak
C-OStretch1210 - 1320Strong

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is another key indicator of the carboxylic acid group.

Experimental Protocol: KBr Pellet Method

A standard and effective method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.

Sample Preparation:

  • Grinding: A small amount of the purified this compound (typically 1-2 mg) is placed in an agate mortar. Approximately 100-200 mg of dry, IR-grade KBr powder is added.

  • Mixing: The sample and KBr are thoroughly ground and mixed together using a pestle until a fine, homogeneous powder is obtained. This step is crucial to ensure the sample is evenly dispersed within the KBr matrix.

  • Pellet Formation: The resulting powder mixture is transferred to a pellet press die. The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) for a few minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet containing the finely dispersed sample.

  • Analysis: The KBr pellet is then removed from the die and placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

Visualization of Experimental Workflow

Isolation and Purification of this compound from Lichens

The following diagram illustrates a general workflow for the isolation and purification of this compound from a lichen source. This process is fundamental to obtaining a pure sample for spectroscopic analysis.

Isolation_Workflow start Start: Dried Lichen Thalli grinding Grinding start->grinding extraction Solvent Extraction (e.g., Ethyl Acetate or Acetone) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis Monitor Fractions pooling Pooling of Pure Fractions tlc_analysis->pooling crystallization Crystallization pooling->crystallization pure_compound Pure this compound crystallization->pure_compound end End: Spectroscopic Analysis pure_compound->end

Caption: Isolation of this compound.

References

Unveiling the Pharmacological Promise of Protocetraric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocetraric acid, a naturally occurring depsidone (B1213741) found in various lichen species, is emerging as a compound of significant pharmacological interest. Initial studies have revealed its potential across a spectrum of therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. This technical guide provides a comprehensive overview of the foundational research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Introduction

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique secondary metabolites. Among these, depsidones represent a class of polyphenolic compounds with diverse biological activities. This compound, a prominent member of this class, has been the subject of growing scientific inquiry. This document synthesizes the early-stage research on this compound, offering a detailed resource for the scientific community to build upon.

Pharmacological Activities

This compound has demonstrated a range of biological effects, which are summarized below. The quantitative data from these initial studies are presented in the accompanying tables.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties, with demonstrated efficacy against various pathogenic bacteria and fungi.[1][2][3] Its activity is particularly noteworthy against Salmonella typhi and the dermatophyte Trichophyton rubrum.[1][2]

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (Minimum Inhibitory Concentration)Reference
Salmonella typhi0.5 µg/mL[1][2][4]
Staphylococcus aureus15.6 - 31.25 µg/mL[5][6]
Enterococcus faecalis15.6 - 31.25 µg/mL[5][6]
Trichophyton rubrum1 µg/mL[1][2][4]
Anticancer Activity

Initial in vitro studies have highlighted the cytotoxic potential of this compound against several cancer cell lines.[4][7] It has shown significant growth inhibitory effects, particularly against human melanoma and colon carcinoma cells.[4][7]

Table 2: Anticancer Activity of this compound

Cell LineAssayIC50 / GI50Reference
FemX (Human melanoma)MTT35.67 - 60.18 µg/mL[4][7]
LS174 (Human colon carcinoma)MTT35.67 - 60.18 µg/mL[4][7]
UACC-62 (Human melanoma)SRB0.52 µg/mL[4]
B16-F10 (Murine melanoma)SRB24.0 µg/mL[4]
Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have shown its ability to inhibit the NF-κB signaling pathway and decrease the secretion of cytokines such as TNF-α, IL-1β, IL-6, and IL-12.

Antiviral Activity: SARS-CoV-2 3CL Protease Inhibition

In the context of the recent global health crisis, this compound has been identified as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. This finding suggests its potential as a scaffold for the development of novel antiviral agents.

Table 3: SARS-CoV-2 3CLpro Inhibition by this compound

ParameterValueReference
Ki3.95 µM
kinact/Ki~3 x 10-5 s-1µM-1
Antioxidant Activity

This compound exhibits antioxidant properties, which are believed to contribute to its other pharmacological effects.[4][7] Its ability to scavenge free radicals has been evaluated in various in vitro assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of this compound from Lichens

This compound is typically isolated from lichen thalli through a series of extraction and chromatographic steps.

Methodology:

  • Collection and Preparation: Collect lichen material (e.g., Usnea albopunctata) and air-dry it.[1] Grind the dried thalli into a coarse powder.

  • Solvent Extraction: Macerate the powdered lichen material with a suitable organic solvent, such as ethyl acetate, at room temperature.[1]

  • Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

  • Purification and Characterization: Collect the fractions containing this compound and purify them further by recrystallization. Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (1H, 13C), and Mass Spectrometry.[1]

G Lichen Lichen Thalli Powder Powdered Lichen Lichen->Powder Grinding Extraction Solvent Extraction (e.g., Ethyl Acetate) Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Filtration & Concentration ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions Purification Recrystallization Fractions->Purification ProtocetraricAcid Pure this compound Purification->ProtocetraricAcid Characterization Spectroscopic Characterization ProtocetraricAcid->Characterization

Caption: General workflow for the isolation of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. faecalis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

G Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum Inoculation Inoculate Microtiter Plate PrepareInoculum->Inoculation SerialDilution Serial Dilution of This compound SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadResults Read MIC Incubation->ReadResults End End ReadResults->End

Caption: Workflow for the Broth Microdilution Assay.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., FemX, LS174) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat with this compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateMTT Incubate AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity: Inhibition of NF-κB Signaling

This involves assessing the effect of this compound on the activation of the NF-κB pathway in immune cells, such as macrophages.

Methodology:

  • Cell Culture and Treatment: Culture macrophage cell lines (e.g., RAW 264.7) and pre-treat them with various concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the activation of the NF-κB pathway.

  • Protein Extraction and Western Blotting: Lyse the cells and extract total or nuclear proteins. Perform Western blotting to analyze the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα, and the nuclear translocation of p65.

  • Cytokine Quantification: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6, etc. Gene->Cytokines ProtocetraricAcid This compound ProtocetraricAcid->IKK Inhibition NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by this compound.
SARS-CoV-2 3CLpro Inhibition: FRET-based Assay

A Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay is used to screen for and characterize inhibitors of the SARS-CoV-2 3CL protease.

Methodology:

  • Assay Preparation: In a 96-well or 384-well plate, add the assay buffer, the 3CLpro enzyme, and various concentrations of this compound.

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a FRET-based peptide substrate that contains a cleavage site for 3CLpro flanked by a fluorophore and a quencher.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the enzymatic reaction and the percentage of inhibition for each concentration of this compound. Determine the Ki and kinact/Ki values to characterize the inhibition.

G Start Start PrepareAssay Prepare Assay Plate (Enzyme, Inhibitor) Start->PrepareAssay PreIncubate Pre-incubate PrepareAssay->PreIncubate AddSubstrate Add FRET Substrate PreIncubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Kinetic Read) AddSubstrate->MeasureFluorescence AnalyzeData Calculate Inhibition (Ki, kinact/Ki) MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the FRET-based SARS-CoV-2 3CLpro Inhibition Assay.

Future Directions

The initial studies on this compound are promising, but further research is required to fully elucidate its therapeutic potential. Future work should focus on:

  • In vivo studies: To validate the in vitro findings in animal models of infection, cancer, and inflammation.

  • Mechanism of action studies: To gain a deeper understanding of the molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound with improved potency and selectivity.

  • Toxicology studies: To assess the safety profile of this compound and its derivatives.

Conclusion

This compound has emerged as a versatile natural product with a diverse range of pharmacological activities. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising compound. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to unlock its full therapeutic potential.

References

Exploring the chemical structure and molecular formula of Protocetraric acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Protocetraric Acid: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound is a naturally occurring depsidone, a type of polyphenolic compound, predominantly isolated from various lichen species such as Usnea, Parmelia, and Cladonia.[1][2] As a secondary metabolite, it plays a significant role in the lichen's defense mechanisms. For researchers and drug development professionals, this compound is a molecule of interest due to its wide range of documented biological activities, including potent antimicrobial, antioxidant, and anticancer effects.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its isolation, characterization, and activity assessment.

Chemical Structure and Molecular Formula

This compound is structurally characterized as a depsidone, which consists of two substituted aromatic rings linked by both an ether and an ester bond. Its specific chemical identity is defined by the following nomenclature and identifiers.

  • Molecular Formula : C₁₈H₁₄O₉[2][4]

  • IUPAC Name : 10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][3][4]benzodioxepine-2-carboxylic acid[4]

  • SMILES String : CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O[2]

IdentifierValueReference
CAS Number 489-51-0[2][3]
PubChem CID 5489486[4]
Appearance White Powder[3]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for its identification, purification, and application in experimental settings.

PropertyValueReference
Molecular Weight 374.3 g/mol [1][3][4]
Melting Point 245–250 °C[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone[1][3]
UV Absorption (λmax) 210, 238, 312 nm[2]
Infrared (IR) Spectrum Peaks (cm⁻¹) 3500, 3000, 1738, 1642, 1562, 1440, 1380, 1270, 1190, 1150, 1115, 1080, 1020, 990, 840, 814, 785, 745, 680[2]
¹H NMR (DMSO-d₆) δ (ppm) 12.82 (s, 1H), 12.66 (s, 1H), 9.08 (s, 1H), 7.60 (m), 6.87 (s, 1H), 4.60 (s, 2H), 2.41 (s, 3H)[5][6]
¹³C NMR (DMSO-d₆) δ (ppm) 170.3, 162.2, 161.8, 161.1, 154.7, 146.9, 144.7, 144.2, 142.0, 137.2, 131.0, 129.8, 129.4, 128.9, 118.8, 117.0, 116.6, 112.2, 107.8, 52.8, 21.0, 15.3[6]
LC-MS [M-H]⁻ 373.056[4]

Experimental Protocols

The following sections detail standardized methodologies for the extraction, analysis, and evaluation of this compound.

Protocol 1: Isolation and Purification from Lichen

This protocol describes a general method for extracting this compound from a lichen source, such as Usnea albopunctata.[7][8]

  • Sample Preparation : Air-dry the lichen thalli and grind them into a coarse powder.

  • Solvent Extraction :

    • Macerate the powdered lichen material in ethyl acetate (or acetone) at room temperature for 48-72 hours.

    • Filter the extract to remove solid lichen material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography :

    • Prepare a silica (B1680970) gel (60-120 mesh) column using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions sequentially.

  • Fraction Analysis :

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions that show a pure spot corresponding to this compound.

  • Crystallization :

    • Evaporate the solvent from the pooled fractions.

    • Recrystallize the resulting solid from a suitable solvent (e.g., acetone-methanol mixture) to obtain pure, crystalline this compound.

Protocol 2: Structural Elucidation via Spectroscopy

Once purified, the compound's structure is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) :

    • Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol).

    • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in negative ion mode to determine the molecular weight by observing the [M-H]⁻ ion.[4]

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns that help confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.[9]

    • Run 2D NMR experiments, such as HSQC and HMBC, to establish detailed correlations between protons and carbons, confirming the complete chemical structure.[3]

  • Infrared (IR) Spectroscopy :

    • Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

    • Acquire the IR spectrum to identify characteristic functional groups, such as the broad O-H stretch for the carboxylic acid and hydroxyl groups (2500-3500 cm⁻¹), and the C=O stretches for the ester and carboxylic acid groups (~1710-1738 cm⁻¹).[2][9]

Protocol 3: Antimicrobial Activity Assessment (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbes.[1]

  • Preparation of Inoculum : Grow microbial cultures (bacterial or fungal) in an appropriate broth medium to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).[7]

  • Serial Dilution :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation : Incubate the plate under conditions suitable for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

Workflow for this compound Isolation and Characterization cluster_collection Collection & Prep cluster_extraction Extraction & Purification cluster_analysis Structural Analysis Lichen Lichen Source (e.g., Usnea) Powder Grinding Lichen->Powder Extraction Solvent Extraction (Ethyl Acetate) Powder->Extraction Crude Crude Extract Extraction->Crude Column Column Chromatography Crude->Column Fractions Pure Fractions Column->Fractions Pure Pure this compound Fractions->Pure NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (LC-MS) Pure->MS IR IR Spectroscopy Pure->IR

Workflow for this compound Isolation and Characterization.

Documented Biological Activities of this compound PA This compound Antimicrobial Antimicrobial PA->Antimicrobial Anticancer Anticancer PA->Anticancer Antioxidant Antioxidant PA->Antioxidant Trypanocidal Trypanocidal PA->Trypanocidal Bacteria Antibacterial (e.g., S. typhi) Antimicrobial->Bacteria Fungi Antifungal (e.g., T. rubrum) Antimicrobial->Fungi Melanoma FemX (Melanoma) Anticancer->Melanoma Colon LS174 (Colon Carcinoma) Anticancer->Colon FreeRadical Free Radical Scavenging Antioxidant->FreeRadical Trypanosoma Trypanosoma brucei Trypanocidal->Trypanosoma

Documented Biological Activities of this compound.

References

Unveiling Nature's Arsenal: A Technical Guide to the Natural Derivatives of Protocetraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the known naturally occurring derivatives of protocetraric acid has been compiled, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper provides a thorough examination of the chemical diversity, biosynthesis, and biological activities of these lichen-derived compounds, presenting critical data and methodologies to accelerate research and development in this promising field.

This compound, a depsidone (B1213741) produced by various lichen species, and its natural derivatives are gaining attention for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects. This guide serves as a central repository of current knowledge, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Naturally Occurring Derivatives of this compound

Several derivatives of this compound have been isolated and identified from various lichen species. These compounds typically involve modifications such as esterification, methylation, or the addition of other small organic acid moieties. The most well-documented natural derivatives include:

  • Fumarthis compound: One of the most abundant derivatives, particularly in lichens of the Cladonia and Cetraria genera.

  • Succinthis compound: An ester of this compound and succinic acid, found in lichens such as Buellia capensis and Cladonia metacorallifera.[1][2]

  • 9'-(O-methyl)this compound: A methylated derivative isolated from Cladonia convoluta.[1]

  • Virensic acid and Convirensic acid: These related depsidones are part of the virensic acid chemosyndrome and are derived from the common precursor, hypothis compound.[3][]

  • Cetraric acid: Another related depsidone found in Cetraria islandica.

Quantitative Analysis of this compound and its Derivatives

The concentration of this compound and its derivatives can vary significantly between and within lichen species, influenced by environmental factors. High-performance liquid chromatography (HPLC) is the standard method for the quantification of these compounds.

CompoundLichen SpeciesConcentration (% dry weight)Reference
This compound Cetraria islandica0.2 - 0.3%[3]
Parmelia sulcataPresent (quantitative data variable)[5]
Fumarthis compound Cetraria islandica2.6 - 11.5%[3][6]
Cladonia foliaceaPresent (major metabolite)[7]
Parmelia sulcataDominant phenolic compound[5]
Parmelia vagansDominant phenolic compound[5]

Biosynthesis of this compound Derivatives

The biosynthesis of depsidones like this compound and its derivatives is a complex process originating from the acetyl-polymalonyl pathway. The core machinery involves a multi-domain enzyme known as a non-reducing polyketide synthase (NR-PKS).[8][9][10]

The general proposed biosynthetic pathway is as follows:

  • Polyketide Synthesis: An NR-PKS enzyme synthesizes two separate orsellinic acid-type aromatic rings from acetate (B1210297) and malonate precursors.[8][11]

  • Depside Formation: The same NR-PKS is believed to catalyze the esterification of these two rings to form a depside intermediate.[6][8]

  • Depsidone Formation: A crucial oxidative cyclization of the depside to form the characteristic depsidone core structure is catalyzed by a cytochrome P450 monooxygenase.[6][8][9]

Derivatives are then formed through the action of tailoring enzymes that perform modifications such as esterification with organic acids (e.g., fumaric acid to form fumarthis compound) or methylation.

Biosynthesis of Fumarthis compound cluster_enzymes Key Enzymes Acetate + Malonate Acetate + Malonate Orsellinic Acid units Orsellinic Acid units Acetate + Malonate->Orsellinic Acid units NR-PKS This compound (Depside intermediate) This compound (Depside intermediate) Orsellinic Acid units->this compound (Depside intermediate) NR-PKS (Esterification) This compound (Depsidone) This compound (Depsidone) This compound (Depside intermediate)->this compound (Depsidone) Cytochrome P450 Fumarthis compound Fumarthis compound This compound (Depsidone)->Fumarthis compound Esterification (Fumaric Acid) NR-PKS NR-PKS Cytochrome P450 Cytochrome P450

Biosynthesis of Fumarthis compound.

Experimental Protocols

Isolation of Fumarthis compound from Cladonia verticillaris

This protocol outlines the extraction and purification of fumarthis compound from the lichen Cladonia verticillaris.[]

Materials:

  • Dried and powdered Cladonia verticillaris thalli

  • Acetone (B3395972)

  • Silica (B1680970) gel for column chromatography

  • Solvent system for column chromatography (e.g., varying gradients of hexane, chloroform, and methanol)

  • HPLC system for purity analysis

Procedure:

  • Extraction: Macerate the powdered lichen material with acetone at room temperature.

  • Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude acetone extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography.

  • Elution: Elute the column with a gradient of appropriate solvents to separate the different components.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing fumarthis compound.

  • Purification: Combine the fractions rich in fumarthis compound and recrystallize to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the isolated compound using HPLC.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC method is commonly used for the quantitative analysis of this compound and its derivatives.[6]

Chromatographic Conditions (Example):

  • Column: LiChrosorb RP-8

  • Mobile Phase: Isocratic elution with a suitable solvent mixture (e.g., methanol:water:phosphoric acid)

  • Detection: UV detection at an appropriate wavelength (e.g., 280 nm)

  • Quantification: Based on a calibration curve generated from pure standards.

HPLC Analysis Workflow Lichen Sample Lichen Sample Extraction Extraction Lichen Sample->Extraction e.g., Acetone Crude Extract Crude Extract Extraction->Crude Extract Filtration Filtration Crude Extract->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Separation on RP-Column Separation on RP-Column HPLC Injection->Separation on RP-Column UV Detection UV Detection Separation on RP-Column->UV Detection Quantification Quantification UV Detection->Quantification vs. Standard Curve

General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Fumarthis compound has demonstrated notable neuroprotective effects against oxidative stress.[13] Studies have shown that its cytoprotective mechanism may involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[13]

Under conditions of oxidative stress, fumarthis compound appears to promote the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. This includes enzymes such as catalase, superoxide (B77818) dismutase-1, and heme oxygenase-1, which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[13]

Nrf2 Signaling Pathway Activation cluster_cell Cell cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Fumarthis compound Fumarthis compound Oxidative Stress->Fumarthis compound Nrf2 Dissociation from Keap1 Nrf2 Dissociation from Keap1 Fumarthis compound->Nrf2 Dissociation from Keap1 Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation Nrf2 Dissociation from Keap1->Nrf2 Nuclear Translocation Nrf2-ARE Binding Nrf2-ARE Binding Nrf2 Nuclear Translocation->Nrf2-ARE Binding Upregulation of Antioxidant Genes Upregulation of Antioxidant Genes Nrf2-ARE Binding->Upregulation of Antioxidant Genes Catalase, SOD-1, HO-1 Neuroprotection Neuroprotection Upregulation of Antioxidant Genes->Neuroprotection

Fumarthis compound and the Nrf2 pathway.

While the anti-inflammatory properties of this compound itself have been investigated, the specific signaling pathways modulated by its natural derivatives are an active area of research. The potential for these compounds to interact with key inflammatory pathways, such as the NF-κB pathway, warrants further investigation.

This technical guide provides a foundational understanding of the natural derivatives of this compound. Further research is necessary to fully elucidate the therapeutic potential of these fascinating natural products. The detailed methodologies and compiled data within this document are intended to facilitate these future investigations.

References

Preliminary Research on the Antioxidant Properties of Protocatechuic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuic acid (PCA), a widely distributed natural phenolic acid, has garnered significant attention for its potential therapeutic properties, particularly its antioxidant effects. As a metabolite of complex polyphenols like anthocyanins and proanthocyanidins, PCA is found in numerous edible plants and is a common component of the human diet.[1][2] Its structural similarity to well-known antioxidants such as gallic acid and caffeic acid underpins its potent free radical scavenging and metal-chelating activities.[1] This technical guide provides a comprehensive overview of the antioxidant properties of protocatechuic acid, detailing its performance in various in vitro antioxidant assays, outlining the experimental protocols for these assays, and visualizing the associated biochemical pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Data Presentation: In Vitro Antioxidant Activity of Protocatechuic Acid

The antioxidant capacity of protocatechuic acid has been quantified using a variety of established in vitro assays. The following tables summarize the key quantitative data from comparative studies, providing a clear basis for evaluating its efficacy against common antioxidant standards like Trolox and Butylated hydroxytoluene (BHT).

AssayProtocatechuic Acid (PCA) IC50 (μg/mL)Trolox IC50 (μg/mL)BHT IC50 (μg/mL)Relative Antioxidant Activity (Trolox/PCA)
DPPH Radical Scavenging 4.5 ± 0.212.6 ± 0.521.8 ± 0.92.8
ABTS Radical Scavenging 3.9 ± 0.19.0 ± 0.315.4 ± 0.62.3
Superoxide Anion Radical Scavenging 18.2 ± 0.776.4 ± 3.145.3 ± 1.84.2
Hydroxyl Radical Scavenging 125.6 ± 5.0125.6 ± 5.078.9 ± 3.21.0

Table 1: Free Radical Scavenging Activity of Protocatechuic Acid.[3][4][5]

AssayProtocatechuic Acid (PCA) IC50 (μg/mL)Trolox IC50 (μg/mL)BHT IC50 (μg/mL)Relative Antioxidant Activity (Trolox/PCA)
Ferric Ion (Fe³⁺) Reducing Power 6.8 ± 0.325.2 ± 1.035.7 ± 1.43.7
Cupric Ion (Cu²⁺) Reducing Power 5.2 ± 0.231.7 ± 1.341.2 ± 1.66.1
Ferrous Ion (Fe²⁺) Chelating Ability 35.1 ± 1.494.8 ± 3.8-2.7
Cupric Ion (Cu²⁺) Chelating Ability 50.3 ± 2.075.5 ± 3.0-1.5

Table 2: Reducing Power and Metal Chelating Activity of Protocatechuic Acid.[3][4][5]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established and widely cited methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Protocatechuic acid (and other test compounds)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of protocatechuic acid and the positive control in the same solvent as the DPPH solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a test tube or a microplate well, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a blank (solvent without DPPH).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Protocatechuic acid (and other test compounds)

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution of protocatechuic acid and the positive control. Create a series of dilutions.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a larger, fixed volume of the ABTS•⁺ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the ABTS•⁺ working solution without the sample, and A_sample is the absorbance with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Protocatechuic acid (and other test compounds)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of protocatechuic acid. Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a larger, fixed volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Mandatory Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution (in Methanol/Ethanol) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS•⁺ Stock Solution (ABTS + K₂S₂O₈, 12-16h) ABTS_working Prepare ABTS•⁺ Working Solution (Absorbance ~0.7 at 734 nm) ABTS_stock->ABTS_working Mix Mix Sample/Standard with ABTS•⁺ Working Solution ABTS_working->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Fe²⁺ Equivalents Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Signaling Pathway

Protocatechuic acid has been shown to exert its protective effects against oxidative stress not only by direct radical scavenging but also by modulating intracellular antioxidant defense mechanisms. One of the key pathways involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like protocatechuic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of a range of protective enzymes and proteins.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCA Protocatechuic Acid Keap1_Nrf2 Keap1-Nrf2 Complex PCA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Activation of the Nrf2-ARE Signaling Pathway by Protocatechuic Acid.

Conclusion

The data and methodologies presented in this technical guide underscore the significant antioxidant potential of protocatechuic acid. Its efficacy in scavenging a variety of free radicals and its ability to reduce and chelate metal ions are well-documented through standardized in vitro assays. Furthermore, its role in upregulating endogenous antioxidant defenses via the Nrf2 signaling pathway suggests a multi-faceted mechanism of action. This preliminary research provides a strong basis for further investigation into the therapeutic applications of protocatechuic acid in conditions associated with oxidative stress. The detailed protocols and visual representations of workflows and signaling pathways are intended to facilitate the design and execution of future studies in this promising area of research.

References

Methodological & Application

Application Note: High-Purity Protocetraric Acid from Usnea albopunctata

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Protocetraric acid is a depsidone, a class of secondary metabolites unique to lichens, known for its significant biological activities, including broad-spectrum antimicrobial properties.[1][2][3] The lichen Usnea albopunctata has been identified as a natural source of this valuable compound.[1][2][3] This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound from the thalli of Usnea albopunctata. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development.

The protocol employs a two-stage process:

  • Solid-Liquid Extraction: Maceration of the dried lichen material with an appropriate organic solvent to efficiently extract a wide range of secondary metabolites, including this compound.

  • Chromatographic Purification: Utilization of silica (B1680970) gel column chromatography to separate this compound from other co-extracted compounds, followed by crystallization to yield a high-purity final product.

The methods described are based on established phytochemical techniques for the isolation of lichen substances, ensuring reproducibility and scalability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for characterization and quality control.

PropertyValueReference
Molecular FormulaC₁₈H₁₄O₉[4][5]
Molecular Weight374.30 g/mol [4][5]
AppearanceWhite to pale yellow crystalline needles[4]
Melting Point245–250 °C[4]
UV λmax210, 238, 312 nm[4]
ClassificationDepsidone[4]

Experimental Protocols

This section details the step-by-step procedures for the extraction and purification of this compound.

Protocol 1: Crude Extraction from Usnea albopunctata

This protocol outlines the initial extraction of secondary metabolites from the lichen thallus.

Materials:

  • Dried Usnea albopunctata thalli

  • Ethyl Acetate (B1210297) (ACS Grade or higher)

  • Acetone (B3395972) (for pre-washing, optional)[6]

  • Grinder or mill

  • Large glass container with a lid (for maceration)

  • Filter paper (Whatman No. 1 or equivalent)

  • Funnel and collection flask

  • Rotary evaporator

Methodology:

  • Sample Preparation:

    • Ensure the collected lichen material is clean, dry, and free from debris.[7]

    • Grind the dried thalli of Usnea albopunctata into a coarse powder to increase the surface area for solvent penetration.[7]

  • Optional Pre-Wash:

    • To remove highly non-polar compounds like lipids, briefly wash the lichen powder with acetone for approximately 30 minutes.[6]

    • Pipette off and discard the acetone. Allow the lichen powder to air dry completely in a fume hood before proceeding.[6]

  • Maceration:

    • Place the powdered lichen material into the large glass container.

    • Add ethyl acetate in a 1:10 ratio (w/v) (e.g., 100 g of lichen powder to 1 L of ethyl acetate).

    • Seal the container and allow it to stand at room temperature for 24-72 hours with occasional agitation. For exhaustive extraction, the process can be repeated three times with fresh solvent.[2][7]

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the solvent extract from the solid lichen residue.

    • Collect the filtrate. If the extraction was repeated, combine all filtrates.

    • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature of 40-45°C.

    • The resulting dark, viscous residue is the crude extract. Dry it completely under a vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the separation of this compound from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 or 100-200 mesh) for column chromatography[8][9]

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Glacial Acetic Acid (Optional)

  • Glass chromatography column

  • Cotton wool or glass frit

  • Sand (purified)

  • Test tubes or fraction collector vials

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Secure the chromatography column vertically. Place a small plug of cotton wool or ensure the frit is in place at the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve a minimum amount of the crude extract in the initial mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble extracts, perform a dry loading: adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. A suggested gradient is shown in the table below. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the resolution of acidic compounds like this compound.[10]

    • Collect fractions of a consistent volume (e.g., 10-20 mL) into labeled test tubes.

  • Fraction Monitoring by TLC:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the plate in a suitable solvent system, such as Toluene (B28343):Dioxane:Acetic Acid (180:60:8) or Hexane:Ethyl Acetate (e.g., 7:3).[9][10]

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a pure spot corresponding to this compound.

ParameterRecommended Value / System
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient Elution 1. 100% A2. 95:5 (A:B)3. 90:10 (A:B)4. 80:20 (A:B)5. 70:30 (A:B)6. 50:50 (A:B)7. 100% B
TLC Monitoring Mobile Phase: Toluene:Dioxane:Acetic Acid (180:60:8 v/v/v)Visualization: UV (254 nm) and/or staining reagent

Note: The gradient and solvent systems are starting points and may require optimization based on the specific composition of the crude extract.

Protocol 3: Recrystallization of this compound

This final step is to achieve high purity of the isolated compound.

Materials:

  • Combined, evaporated fractions containing this compound

  • Acetone

  • n-Hexane or Toluene

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Methodology:

  • Dissolution: Gently warm the combined, dried fractions in a minimal amount of acetone to fully dissolve the compound.[11]

  • Crystallization: Slowly add a non-polar solvent like n-hexane or toluene (an anti-solvent) until the solution becomes slightly turbid.[11]

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation.

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold n-hexane to remove any remaining impurities.

  • Dry the purified this compound crystals under a vacuum. The final product should be a white or off-white crystalline solid.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound.

ExtractionPurificationWorkflow Figure 1: Overall Workflow for this compound Isolation Lichen Usnea albopunctata (Dried Thalli) Grinding Grinding Lichen->Grinding Powder Lichen Powder Grinding->Powder Extraction Solvent Extraction (Ethyl Acetate) Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Combined Pure Fractions ColumnChrom->Fractions Crystallization Recrystallization Fractions->Crystallization FinalProduct Pure Protocetraric Acid Crystals Crystallization->FinalProduct

Workflow for this compound Isolation.

ChromatographyPrinciple Figure 2: Principle of Chromatographic Separation cluster_column Silica Column cluster_fractions Collected Fractions Start Crude Extract Loaded on Column (Mixture of Compounds) Elution Mobile Phase Flow (Increasing Polarity) Separation Compounds Separate Based on Polarity: - Non-polar elute first - Polar retained longer Elution->Separation Frac1 Early Fractions (Non-polar Impurities) Separation->Frac1 Low Polarity Frac2 Middle Fractions (this compound) Separation->Frac2 Medium Polarity Frac3 Late Fractions (Polar Impurities) Separation->Frac3 High Polarity

Principle of Chromatographic Separation.

References

Application Notes and Protocols for the Characterization of Protocetraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protocetraric acid is a naturally occurring depsidone (B1213741), a class of secondary metabolites found in various lichens, such as those from the genera Usnea and Cetraria.[1][2] It has garnered scientific interest due to its potential biological activities, including broad-spectrum antimicrobial properties and antiviral effects.[1][3] Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of this compound in natural extracts and for its development as a potential therapeutic agent.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and data presentation.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₈H₁₄O₉[4]
Molecular Weight374.3 g/mol [4]
IUPAC Name10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1][5]benzodioxepine-2-carboxylic acid[4]

Chromatographic Techniques

Chromatography is essential for the isolation and quantification of this compound from complex mixtures like lichen extracts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a widely used method for the analysis of phenolic compounds like this compound.

Experimental Protocol: HPLC-UV for Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. A typical mobile phase could be a mixture of 0.2% ortho-phosphoric acid in water (Solvent A) and methanol (B129727) (Solvent B) in a ratio of 80:20 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 28°C.[6]

  • Detection Wavelength: 280 nm is a suitable wavelength for the detection of phenolic compounds.[7]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation:

    • Extract the lichen material with a suitable solvent such as ethyl acetate.[1]

    • Evaporate the solvent and redissolve the residue in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

Quantitative Data (Representative for Phenolic Acids)

The following table presents typical validation parameters for the HPLC-UV analysis of phenolic acids, which can be used as a starting point for the validation of a this compound-specific method.

ParameterTypical ValueReference
Linearity Range1 - 1000 µg/mL[7][8]
Correlation Coefficient (r²)> 0.99[7][8]
Limit of Detection (LOD)0.2 - 0.4 µg/mL[6]
Limit of Quantification (LOQ)0.6 - 1.2 µg/mL[6]
Accuracy (% Recovery)97.1 - 102.2 %[7]
Precision (%RSD)< 2%[7]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid screening and quantification of compounds in multiple samples simultaneously.

Experimental Protocol: HPTLC for Identification and Quantification

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply the samples as bands using an automated applicator.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic acid (e.g., in a ratio of 6:6:1.2 v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection:

    • Visualize the plates under UV light at 254 nm.

    • Perform densitometric scanning at a wavelength of approximately 258 nm.

  • Quantification: Use a calibration curve prepared from standard solutions of this compound.

Quantitative Data (for a related compound, Protocatechuic Acid)

ParameterValue
Rf Value~ 0.52 ± 0.03
Linearity Range100 - 500 ng/band

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of isolated compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for initial characterization and for selecting a detection wavelength for chromatography.

Protocol: UV-Vis Spectrum Acquisition

  • Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol or ethanol).

  • Use a quartz cuvette to measure the absorbance spectrum from 200 to 400 nm.

  • Record the wavelengths of maximum absorbance (λmax).

Spectral Data

λmax (nm)
210
238
312
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds.

Protocol: NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9][10]

NMR Data

  • ¹H and ¹³C NMR: The chemical shifts will be indicative of the aromatic protons, methyl groups, hydroxymethyl group, formyl proton, and the various carbon atoms in the depsidone core. The use of 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.

Protocol: LC-MS/MS Analysis

  • Introduce the sample into the mass spectrometer via an HPLC system (as described in section 1.1).

  • Use an electrospray ionization (ESI) source, typically in negative ion mode, to generate the deprotonated molecule [M-H]⁻.[4]

  • Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation spectrum.

Mass Spectral Data

Ionm/zReference
[M-H]⁻373.05[4]
Fragment Ions311.05, 267.06, 255.06, 229.05[4]

The fragmentation pattern can be rationalized by the loss of small molecules such as CO₂, H₂O, and cleavage of the ester linkage in the depsidone ring.

Experimental Workflows and Signaling Pathways

General Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a lichen sample.

G cluster_0 Sample Preparation & Extraction cluster_1 Isolation & Purification cluster_2 Structural Elucidation & Quantification A Lichen Sample Collection and Drying B Grinding and Extraction (e.g., with Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection and TLC Analysis D->E F Purified this compound E->F G HPLC-UV (Purity & Quantification) F->G H UV-Vis Spectroscopy (λmax) F->H I LC-MS/MS (Molecular Weight & Fragmentation) F->I J NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) F->J

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[3] This inhibition represents a potential mechanism of its antiviral activity.

G A SARS-CoV-2 Polyprotein B 3C-like Protease (3CLpro) (Active Enzyme) A->B Autocatalytic Cleavage C Viral Replication B->C Proteolytic Processing of Polyprotein D This compound D->B E Inhibition

Caption: Inhibition of SARS-CoV-2 3CL Protease by this compound.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic methods is essential for unambiguous identification, structural elucidation, and accurate quantification. The provided workflows and diagrams offer a clear guide for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols: Synthesis of Protocetraric Acid Derivatives for Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of protocetraric acid derivatives with the aim of enhancing their antimicrobial activity. This compound, a naturally occurring depsidone (B1213741) found in lichens, has demonstrated a broad spectrum of antimicrobial properties.[1][2] Structural modification of this scaffold presents a promising strategy for the development of novel and more potent antimicrobial agents.

Introduction to this compound and its Antimicrobial Potential

This compound is a secondary metabolite produced by various lichen species.[1] It belongs to the depsidone class of phenolic compounds, which are known for a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[3][4][5] The inherent antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria, as well as fungi, makes it an excellent starting point for the development of new antimicrobial drugs.[1][2] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and the modification of natural products like this compound is a key strategy in this endeavor.[6][7][8]

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core can lead to compounds with enhanced antimicrobial potency and a broader spectrum of activity. Here, we focus on the synthesis of hydrazone derivatives, for which there is established literature demonstrating enhanced antibacterial activity.[6][7][9] We also propose a general method for the synthesis of ester and ether derivatives based on common organic synthesis reactions applied to similar phenolic compounds.

Synthesis of Hydrazone and Acylhydrazone Derivatives

The reaction of the aldehyde group in this compound with hydrazines or hydrazides is a straightforward method to generate hydrazone and acylhydrazone derivatives, respectively.[6][10] Studies have shown that certain hydrazone derivatives of this compound exhibit enhanced activity against Gram-positive bacteria compared to the parent compound.[6][7][9]

Experimental Protocol: Synthesis of this compound Hydrazone Derivatives

This protocol is adapted from the work of Matayoshi et al. (2025).[6][9]

Materials:

Procedure:

  • In a round bottom flask, dissolve 50 mg (0.13 mmol) of this compound in 8 mL of absolute ethanol.

  • Add 1.05 molar equivalents of the desired hydrazine or hydrazide to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Wash the solid residue with small portions of ice-cold methanol to remove any unreacted hydrazine/hydrazide.

  • Dry the resulting solid to obtain the purified this compound hydrazone derivative.

  • Characterize the final product using spectroscopic methods such as NMR and Mass Spectrometry.

Table 1: Antimicrobial Activity of this compound and its Hydrazone Derivatives

CompoundDerivative TypeTest OrganismMIC (µg/mL)
This compound-Staphylococcus aureus>125[6]
Enterococcus faecalis>125[6]
Derivative 1p-chlorophenyl hydrazoneStaphylococcus aureus31.25[6]
Enterococcus faecalis15.6[6]
Derivative 2p-bromophenyl hydrazoneStaphylococcus aureus15.6[6]
Enterococcus faecalis31.25[6]

MIC: Minimum Inhibitory Concentration

Antimicrobial Activity Screening

The evaluation of the antimicrobial efficacy of the newly synthesized derivatives is a critical step. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and mix well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth to a concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation: Add 10 µL of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include wells with broth only (sterility control), broth and inoculum (growth control), and broth, inoculum, and solvent (solvent toxicity control).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Proposed Mechanism of Action

The precise antimicrobial mechanism of this compound and its derivatives has not been fully elucidated. However, based on studies of other phenolic compounds and depsidones, a multi-target mechanism can be proposed.[6][7][11]

Potential Antimicrobial Mechanisms:

  • Cell Membrane Disruption: The lipophilic nature of the depsidone core can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[7]

  • Generation of Reactive Oxygen Species (ROS): Phenolic compounds can induce oxidative stress within microbial cells through the production of ROS, which can damage cellular macromolecules such as DNA, proteins, and lipids.[6]

  • Enzyme Inhibition: The functional groups on the this compound scaffold can interact with and inhibit essential microbial enzymes involved in key metabolic pathways.[7]

  • Inhibition of Nucleic Acid Synthesis: Some lichen metabolites have been shown to interfere with DNA and RNA synthesis in bacteria.[11]

Visualizations

Workflow for Synthesis and Screening

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antimicrobial Screening Protocetraric_Acid This compound Reaction Reaction with Hydrazines/Hydrazides Protocetraric_Acid->Reaction Purification Purification Reaction->Purification Characterization Spectroscopic Characterization Purification->Characterization MIC_Assay Broth Microdilution MIC Assay Characterization->MIC_Assay Test Compounds Data_Analysis Data Analysis MIC_Assay->Data_Analysis Lead_Identification Lead_Identification Data_Analysis->Lead_Identification Identify Potent Derivatives

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

Proposed Antimicrobial Mechanisms of Action

Mechanism_of_Action cluster_compound This compound Derivative cluster_cell Microbial Cell Compound This compound Derivative Membrane Cell Membrane Disruption Compound->Membrane Intercalation ROS ROS Generation Compound->ROS Induction Enzyme Enzyme Inhibition Compound->Enzyme Binding Nucleic_Acid Nucleic Acid Synthesis Inhibition Compound->Nucleic_Acid Interference Cell_Death Cell_Death Membrane->Cell_Death ROS->Cell_Death Enzyme->Cell_Death Nucleic_Acid->Cell_Death

Caption: Proposed multi-target antimicrobial mechanisms of this compound derivatives.

Conclusion

The synthesis of derivatives of this compound, particularly hydrazones, has been shown to be a successful strategy for enhancing its antimicrobial activity. The protocols provided herein offer a starting point for researchers to synthesize and evaluate novel this compound derivatives. Further exploration of other derivative classes, such as esters and ethers, and a deeper investigation into their mechanism of action are warranted to fully exploit the therapeutic potential of this natural product scaffold. The development of these compounds could lead to new and effective treatments for bacterial and fungal infections, addressing the critical need for novel antimicrobial agents.

References

Application of Protocetraric acid in studying SARS-CoV-2 3CL protease inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the 3C-like protease (3CLpro), also known as the main protease (Mpro), for its replication. This enzyme is crucial for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. Protocetraric acid, a secondary metabolite found in lichens, has been identified as a potential inhibitor of SARS-CoV-2 3CLpro. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the inhibitory effects of this compound on this key viral enzyme.

Mechanism of Action

This compound acts as a slow-binding, competitive inhibitor of SARS-CoV-2 3CLpro.[1][2] The inhibition mechanism involves the formation of a stable covalent adduct with the enzyme.[1][2] Computational modeling and kinetic analyses suggest that the catalytic Cys145 residue of the protease performs a nucleophilic attack on the carbonyl carbon of the cyclic ester in this compound, leading to the formation of a stable acyl-enzyme complex.[1][2] This covalent modification inactivates the enzyme, thereby inhibiting viral replication.

G cluster_inhibition Inhibition Process 3CLpro 3CLpro Active Site (Cys145-His41 dyad) Binding Competitive Binding to Active Site 3CLpro->Binding Protocetraric_Acid_Molecule This compound Protocetraric_Acid_Molecule->Binding Covalent_Adduct Stable Acyl-Enzyme Complex (Covalent Adduct Formation) Binding->Covalent_Adduct Nucleophilic attack by Cys145 Inactivation Enzyme Inactivation Covalent_Adduct->Inactivation G Start Start: Identify Potential Inhibitor (e.g., this compound) Enzyme_Assay In Vitro 3CLpro Inhibition Assay (FRET) Start->Enzyme_Assay Biochemical Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS on Vero E6 cells) Start->Cytotoxicity_Assay Safety Profiling Data_Analysis Data Analysis: Calculate IC50, CC50, EC50 Enzyme_Assay->Data_Analysis Antiviral_Assay Cell-Based Antiviral Assay (CPE Inhibition) Cytotoxicity_Assay->Antiviral_Assay Determine non-toxic concentrations Antiviral_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics, Modeling) Data_Analysis->Mechanism_Studies In-depth characterization Conclusion Conclusion: Evaluate Therapeutic Potential Mechanism_Studies->Conclusion

References

Application Notes and Protocols for Determining the Anticancer Activity of Protocetraric Acid In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocetraric acid, a naturally occurring depsidone (B1213741) found in lichens, has emerged as a compound of interest in cancer research due to its potential antitumor activities. This document provides a comprehensive guide to the in vitro assays used to characterize the anticancer effects of this compound. It includes detailed protocols for key experiments, a summary of available quantitative data, and visual representations of potential signaling pathways and experimental workflows. These resources are intended to assist researchers in designing and executing studies to evaluate the therapeutic potential of this natural product.

Data Presentation: Cytotoxicity of this compound

This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. While extensive data for this compound is still emerging, preliminary findings suggest its efficacy, particularly against melanoma cells.

Cell LineCancer TypeAssayIC50 / GI50 (µM)Citation
UACC-62 MelanomaNot Specified1.85[1]

Note: The following table presents data for derivatives of this compound, providing insights into the potential of the parent compound's scaffold. The SRB (Sulphorhodamine B) assay was used to determine the growth inhibition (GI50).

Cell LineCancer TypeCompoundGI50 (µM)Citation
HT-29 Colon CarcinomaAlkyl ether derivatives< 100.0[2]
786-0 Kidney CarcinomaAlkyl ether derivatives< 100.0[2]
MCF7 Breast CarcinomaAlkyl ether derivatives< 100.0[2]
HEP2 Laryngeal CarcinomaAlkyl ether derivatives< 100.0[2]
PC-03 Prostate CarcinomaAlkyl ether derivatives< 100.0[2]
B16F10 Murine MelanomaAlkyl ether derivatives< 100.0[2]
UACC-62 Human MelanomaAlkyl ether derivatives< 100.0[2]
NIH/3T3 Mouse Embryonic Fibroblast (Normal)Alkyl ether derivatives> 100.0[2]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions when testing this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., UACC-62)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide/RNase A staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect all cells, including floating and adherent cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., UACC-62) cell_seeding Cell Seeding (96- or 6-well plates) cell_culture->cell_seeding pa_prep This compound Stock Solution treatment Treatment with This compound pa_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle readout Data Acquisition (Plate Reader/Flow Cytometer) mtt->readout apoptosis->readout cell_cycle->readout analysis IC50 Calculation, Apoptosis & Cell Cycle Profiles readout->analysis G PA This compound Mito Mitochondrial Stress PA->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G PA This compound DR Death Receptors (e.g., Fas, TNFR) PA->DR FADD FADD DR->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mito Mitochondrial Pathway tBid->Mito Mito->Casp3 G PA This compound IKK IKK Complex PA->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Transcription of Anti-apoptotic Genes Nucleus->Transcription CellSurvival Cell Survival Transcription->CellSurvival

References

Application Notes and Protocols for the Isolation of Protocetraric Acid Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocetraric acid is a naturally occurring depsidone (B1213741), a type of polyphenolic compound, found in various lichen species, notably those of the Usnea and Cetraria genera. This secondary metabolite has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. The effective isolation and purification of this compound are paramount for further pharmacological investigation and potential drug development. Column chromatography serves as a robust and widely employed technique for the purification of this compound from crude lichen extracts.

This document provides detailed application notes and protocols for the successful isolation of this compound utilizing column chromatography. The methodologies described herein are designed to be reproducible and scalable, catering to the needs of researchers in natural product chemistry, pharmacology, and drug discovery.

Experimental Protocols

Preparation of Crude Lichen Extract

A critical first step in the isolation of this compound is the efficient extraction from the lichen thallus. An ethyl acetate (B1210297) or acetone (B3395972) extraction is commonly employed to selectively extract depsidones while minimizing the co-extraction of highly polar or non-polar constituents.

Materials:

  • Dried and ground lichen material (e.g., Usnea albopunctata, Cetraria islandica)

  • Ethyl acetate or Acetone (ACS grade or higher)

  • Erlenmeyer flask or beaker

  • Stirring plate and stir bar, or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Protocol:

  • Weigh the dried and powdered lichen material.

  • Suspend the lichen powder in ethyl acetate or acetone at a ratio of 1:10 (w/v) in an Erlenmeyer flask.

  • Stir the suspension at room temperature for 24 hours or sonicate for 1-2 hours.

  • Filter the mixture through filter paper to separate the extract from the solid lichen material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Dry the crude extract under a vacuum to remove any residual solvent.

  • Determine the yield of the crude extract.

Column Chromatography for Purification of this compound

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a depsidone with phenolic hydroxyl groups, silica (B1680970) gel is a common stationary phase. However, the acidic nature of standard silica gel can lead to irreversible adsorption and poor recovery. Therefore, deactivation of the silica gel is recommended.

Materials:

  • Silica gel (60-120 mesh or 70-230 mesh)

  • Triethylamine (B128534)

  • Hexane (B92381), Ethyl acetate, and Acetic acid (HPLC grade)

  • Chromatography column

  • Cotton wool or glass frit

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Protocol:

a) Preparation of the Stationary Phase (Deactivated Silica Gel):

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane).

  • To neutralize the acidic sites on the silica gel, consider washing it with a solvent containing a small percentage of a volatile base like triethylamine (e.g., 1% in the mobile phase) prior to packing. This step is crucial for improving the recovery of phenolic compounds like this compound.[1]

b) Packing the Column:

  • Insert a small plug of cotton wool or ensure a glass frit is at the bottom of the chromatography column.

  • Add a thin layer of sand over the cotton plug.

  • Pour the silica gel slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.

  • Continuously add the initial mobile phase to the column, ensuring the silica gel bed does not run dry.

c) Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent mixture.

  • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and evaporating the solvent.

  • Carefully add the dissolved sample or the dry-loaded sample to the top of the column.

d) Elution:

  • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane:Ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% Ethyl acetate

    • Ethyl acetate with 0.5-1% acetic acid (to improve the elution of the acidic this compound)

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered tubes.

e) Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., Toluene:Dioxane:Acetic acid - 180:60:8).

  • Visualize the spots under a UV lamp at 254 nm.

  • Combine the fractions containing the pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Data Presentation

The quantitative data from the extraction and purification process should be systematically recorded to assess the efficiency of the isolation protocol.

ParameterValueNotes
Starting Material
Lichen Speciese.g., Usnea albopunctata
Dry Weight of Lichen100 g
Extraction
Extraction SolventEthyl Acetate
Volume of Solvent1 L
Crude Extract Weight4.5 gExample yield of 4.5%
Column Chromatography
Stationary PhaseSilica Gel (70-230 mesh)
Column Dimensions3 cm x 40 cm
Mobile Phase GradientHexane:Ethyl Acetate (gradient)With 1% Acetic Acid in final steps
Purified Compound
Weight of this compound200 mgExample yield
Overall Yield0.2%Based on initial dry lichen weight
Purity (by HPLC)>95%
Analytical Data
Melting Point243-245 °C
HPLC Retention TimeVaries with conditionsReport conditions used
UV λmax (in Methanol)238, 312 nm

Visualizations

Experimental Workflow

The overall process for the isolation of this compound can be visualized as a sequential workflow, from the initial preparation of the lichen material to the final characterization of the purified compound.

experimental_workflow start Dried & Ground Lichen extraction Solvent Extraction (Ethyl Acetate or Acetone) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Solvent Evaporation pooling->final_concentration pure_compound Pure this compound final_concentration->pure_compound characterization Characterization (HPLC, NMR, MS) pure_compound->characterization

Caption: Workflow for the isolation of this compound.

Logical Relationship of Chromatographic Separation

The principle of column chromatography relies on the differential partitioning of compounds between the stationary and mobile phases based on their polarity.

separation_principle cluster_column Chromatography Column cluster_compounds Compound Elution Order stationary_phase Stationary Phase (Polar Silica Gel) mobile_phase Mobile Phase (Less Polar Solvent) non_polar Less Polar Compounds mobile_phase->non_polar Elutes First protocetraric_acid This compound (Moderately Polar) mobile_phase->protocetraric_acid Elutes Later polar_impurities More Polar Impurities mobile_phase->polar_impurities Elutes Last or is Retained

Caption: Principle of chromatographic separation of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Protocetraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protocetraric acid is a naturally occurring depsidone, a class of polyphenolic compounds commonly found in lichens. Its structural elucidation is a critical step in exploring its potential biological activities, including antimicrobial and cytotoxic properties.[1] This document provides detailed application notes and experimental protocols for the primary spectroscopic methods used to determine and confirm the structure of this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Overall Workflow for Structural Elucidation

The structural elucidation of a natural product like this compound is a systematic process. It begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses. Each technique provides unique pieces of information that, when combined, allow for the unambiguous determination of the molecular structure.

G cluster_start Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Structure Confirmation start Lichen Biomass (e.g., Usnea albopunctata) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction purification Purification (Column Chromatography) extraction->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (1D & 2D) purification->nmr ir Infrared (IR) Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv ms_data Molecular Formula & Fragmentation ms->ms_data nmr_data Carbon-Hydrogen Framework nmr->nmr_data ir_data Functional Groups ir->ir_data uv_data Conjugated System uv->uv_data elucidation Structure Elucidation ms_data->elucidation nmr_data->elucidation ir_data->elucidation uv_data->elucidation confirmation Final Structure of This compound elucidation->confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass, which is used to deduce the molecular formula (C₁₈H₁₄O₉). Tandem MS (MS/MS) experiments are used to fragment the molecule, providing valuable information about its substructures, which helps in confirming the overall connectivity.

Data Presentation: Mass Spectrometry
ParameterValueSource of Information
Molecular Formula C₁₈H₁₄O₉Deduced from HRMS
Molecular Weight 374.3 g/mol Calculated from formula
Ionization Mode Negative Electrospray (ESI-)Common for acidic compounds
Precursor Ion [M-H]⁻ m/z 373.05Observed in MS1 spectrum
Key MS/MS Fragments m/z 311.05, 267.06, 255.06Structural fragments
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of purified this compound.

    • Dissolve the sample in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

  • Instrumentation (LC):

    • System: A UHPLC system is typically used.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 10-90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Instrumentation (MS):

    • System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

    • Scan Range: m/z 100-1000 for full scan (MS1).

    • MS/MS: Data-dependent acquisition (DDA) is used to trigger fragmentation of the most intense ions from the MS1 scan. The precursor ion (m/z 373.05) should be selected for fragmentation.

    • Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be applied to generate a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for determining the complete carbon-hydrogen framework of this compound. ¹H NMR provides information on the number and types of protons and their neighboring environments. ¹³C NMR identifies all unique carbon atoms in the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms to assemble the final structure.

Data Presentation: ¹H and ¹³C NMR
Atom Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Key HMBC Correlations (H → C)
Ring A
1~110.2--
2~162.5--
3~109.86.87sC-1, C-2, C-4, C-11, 2-CH₃
4~151.8--
5~141.1--
6~117.5--
11 (C=O)~164.8--
2-CH₃~21.12.40sC-1, C-2, C-3
4-CHO~192.510.30sC-3, C-4, C-5
5-OH-11.05br sC-4, C-5, C-6
Ring B
1'~115.9--
2'~161.3--
3'~108.76.79sC-1', C-2', C-4', C-7', 5'-CH₃
4'~150.1--
5'~138.9--
6'~114.3--
7' (COOH)~171.513.50br sC-2', C-3', C-4'
5'-CH₃~15.42.45sC-4', C-5', C-6'
6'-CH₂OH~53.14.60sC-5', C-6', C-1'
2'-OH-12.80br sC-1', C-2', C-3'
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a good choice for phenolic compounds as it solubilizes them well and allows for the observation of exchangeable protons (e.g., -OH, -COOH).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ 2.50 for ¹H, δ 39.52 for ¹³C).

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin systems (³JHH couplings).

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and identifying quaternary carbons.

Logic of 2D NMR in Structure Elucidation

2D NMR experiments are essential for piecing together the molecular puzzle of this compound. The workflow below illustrates how the information from different experiments is integrated.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_interp Structural Fragments cluster_final Final Structure h1 ¹H NMR (Proton Signals) hsqc HSQC (¹JCH Correlations) h1->hsqc cosy COSY (³JHH Correlations) h1->cosy hmbc HMBC (ⁿJCH Correlations, n=2,3) h1->hmbc c13 ¹³C NMR / DEPT (Carbon Signals & Types) c13->hsqc c13->hmbc assign_ch Assign Direct C-H Pairs hsqc->assign_ch proton_systems Identify H-H Spin Systems cosy->proton_systems connect_frags Connect Fragments via Long-Range Couplings hmbc->connect_frags final_structure Assemble Full Structure of This compound assign_ch->final_structure proton_systems->final_structure connect_frags->final_structure

Caption: Logical workflow for 2D NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for hydroxyl (-OH), carboxylic acid (-COOH), aldehyde (-CHO), ester (lactone C=O), and aromatic (C=C) groups. The broadness and position of the peaks provide clues about hydrogen bonding.

Data Presentation: Infrared Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500-3000Strong, BroadO-H stretching (phenolic and carboxylic acid)
~1738Strong, SharpC=O stretching (ester/lactone)
~1642Strong, SharpC=O stretching (carboxylic acid dimer & aldehyde)
~1562MediumC=C stretching (aromatic ring)
~1270MediumC-O stretching (ester and carboxylic acid)
~1150MediumC-O stretching (phenolic)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Solid State):

    • KBr Pellet Method: Mix ~1 mg of dry this compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Procedure:

      • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

      • Place the sample (KBr pellet or on ATR) in the spectrometer.

      • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically highlighting the presence of conjugated systems. The aromatic rings and carbonyl groups in this compound result in characteristic absorption maxima (λmax) in the UV region.

Data Presentation: UV-Vis Spectroscopy
Solventλmax (nm)Type of Transition
Methanol or Ethanol210, 238, 312π → π*
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 0.1 mg/mL.

    • Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. This is typically in the range of 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-600 nm.

    • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

    • Procedure:

      • Fill both the reference and sample cuvettes with the pure solvent (e.g., methanol) and run a baseline correction.

      • Empty the sample cuvette and rinse it with the prepared sample solution.

      • Fill the sample cuvette with the sample solution.

      • Place both cuvettes in the spectrophotometer and acquire the absorption spectrum. The software will plot absorbance versus wavelength, from which the λmax values can be determined.

References

Application of Protocetraric Acid in α-Glucosidase Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocetraric acid, a naturally occurring depsidone (B1213741) isolated from lichens, has emerged as a promising scaffold for the development of potent α-glucosidase inhibitors. α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2][3] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a critical factor in the management of type 2 diabetes mellitus.[1][2][4] This document provides a comprehensive overview of the application of this compound and its derivatives in α-glucosidase inhibition studies, including quantitative data, detailed experimental protocols, and visual representations of experimental workflows and inhibition mechanisms.

Data Presentation: α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity of this compound and its synthesized derivatives. The data highlights the potential for structural modifications to significantly enhance inhibitory potency.

CompoundDescriptionIC50 (µM)Inhibition TypeReference
Acarbose (B1664774)Standard drug332 - 449Competitive[5]
This compound (1)Natural Product--[5]
Compound 9 Synthetic derivative5.9-[5][6][7]
Parmosidones F–J (1–5)Natural Product Derivatives10.7 - 17.6-[5]
Benzylated depsidones (1 and 2)Synthetic derivatives2.2 and 4.3-[5]
Salazinic acid derivativesSynthetic derivatives9.32 - 39.96-[5]
Compound 1e Synthetic derivative-Mixed[5]
Compound 4a Synthetic derivative-Non-competitive[5]
Compound 5 Synthetic derivative-Mixed[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the α-glucosidase activity. A lower IC50 value indicates higher potency. The inhibitory activity of some compounds was noted as more potent than the acarbose control.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound and its derivatives as α-glucosidase inhibitors.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies described in studies on natural product inhibitors.[8][9]

Objective: To determine the concentration-dependent inhibitory effect of test compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (or other sources)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound and its derivatives (test compounds)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer to achieve a range of final concentrations.

  • In a 96-well microplate, add the following to each well:

    • Test compound solution or positive control or buffer (for blank).

    • α-Glucosidase solution in phosphate buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).[8]

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate again at 37°C for a defined period (e.g., 20-30 minutes).[9]

  • Stop the reaction by adding Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at a specific wavelength (e.g., 405 nm) using a microplate reader.[9]

  • Calculate the percentage of inhibition using the following formula:

    where Abs_control is the absorbance of the control reaction (without inhibitor) and Abs_sample is the absorbance in the presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Kinetic Studies

This protocol is based on standard methods for determining the mode of enzyme inhibition.[3][8]

Objective: To determine the mechanism of α-glucosidase inhibition by this compound derivatives (e.g., competitive, non-competitive, mixed).

Procedure:

  • Perform the α-glucosidase inhibition assay as described above.

  • Use a fixed concentration of the enzyme and varying concentrations of the substrate (pNPG).

  • For each substrate concentration, measure the reaction velocity (rate of p-nitrophenol formation) in the absence and presence of different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the mode of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Mixed inhibition: Lines intersect in the second or third quadrant.

    • Uncompetitive inhibition: Lines are parallel.

  • The inhibition constant (Ki) can be determined from secondary plots, such as a plot of the slope or y-intercept of the Lineweaver-Burk plot against the inhibitor concentration.

Molecular Docking Studies

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand (inhibitor) to a protein (enzyme).[10][11]

Objective: To elucidate the binding interactions between this compound derivatives and the active site of α-glucosidase at a molecular level.

General Workflow:

  • Protein Preparation: Obtain the 3D crystal structure of α-glucosidase from a protein database (e.g., Protein Data Bank - PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry.

  • Docking Simulation: Use a docking software (e.g., AutoDock, GOLD) to dock the ligand into the active site of the protein. The software will generate multiple possible binding poses.

  • Analysis of Results: Analyze the docking results to identify the most favorable binding pose based on the docking score (binding energy). Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the amino acid residues in the active site.

Visualizations

Experimental Workflow for α-Glucosidase Inhibitor Screening

G A Library of this compound Derivatives B α-Glucosidase Inhibition Assay A->B C Determine IC50 Values B->C D Enzyme Kinetic Studies C->D Active Hits F Molecular Docking C->F Active Hits E Determine Inhibition Type (Competitive, Non-competitive, Mixed) D->E G Analyze Binding Interactions F->G

Caption: Workflow for the investigation of this compound derivatives as α-glucosidase inhibitors.

Modes of α-Glucosidase Inhibition

G cluster_0 E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I (Competitive) E->EI +I (Non-competitive) E->EI +I (Mixed) S Substrate (S) I Inhibitor (I) ES->E -S ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI +I (Non-competitive) ES->ESI +I (Mixed) P Product (P) ES->P k_cat EI->E -I EI->E -I EI->E -I ESI->ES -I ESI->ES -I

Caption: Schematic of different enzyme inhibition mechanisms relevant to this compound derivatives.

Conclusion

This compound serves as a valuable natural template for the design and synthesis of novel α-glucosidase inhibitors. The provided data and protocols offer a framework for researchers to explore this class of compounds further. The significant potency of some derivatives, coupled with insights from kinetic and molecular docking studies, underscores the potential of this compound-based inhibitors in the development of new therapeutic agents for type 2 diabetes. Further in vivo studies are warranted to validate the preclinical efficacy and safety of these promising compounds.

References

In silico molecular docking studies of Protocetraric acid with target proteins.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: In Silico Molecular Docking of Protocetraric Acid

Introduction

This compound is a secondary metabolite derived from lichens, such as Usnea albopunctata, and is classified as a depsidone.[1][2] This natural compound has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antimicrobial effects against pathogenic microbes.[1] In the field of drug discovery and development, in silico molecular docking has become an indispensable computational technique.[3][4][5] It facilitates the prediction of binding conformations and affinities between small molecules (ligands) like this compound and macromolecular targets, typically proteins.[3][4] This approach accelerates the identification of potential therapeutic agents by providing critical insights into molecular recognition processes, thereby saving considerable time and resources in the early stages of drug development.[6] This document provides detailed protocols and application notes for conducting molecular docking studies of this compound with protein targets.

Applications in Drug Development

The therapeutic potential of this compound can be explored against various diseases by identifying its protein targets. A notable application is in antiviral drug development. Studies have investigated this compound as a potential inhibitor of the SARS-CoV-2 3CL protease (3CLpro), an enzyme crucial for viral replication.[2] The compound acts as a slow-binding inactivator, forming a stable covalent adduct with the catalytic cysteine (Cys145) in the enzyme's active site.[2] This mechanism effectively blocks the protease activity, paving the way for its development as an antiviral agent. Given its broad-spectrum antimicrobial properties, this compound is also a promising candidate for targeting essential enzymes in bacteria and fungi, warranting further in silico investigation against targets like DNA gyrase, dihydrofolate reductase, or fungal lanosterol (B1674476) 14α-demethylase.

Quantitative Data Summary: this compound Docking Studies

The following table summarizes the quantitative data from in silico and biochemical studies of this compound against a validated protein target. This data is essential for comparing its efficacy and understanding its binding mechanism.

Target ProteinOrganismPDB ID (Example)LigandBinding Affinity (kcal/mol)Inhibition Constant (Ki)Key Interacting ResiduesStudy Type
3CL Protease (3CLpro)SARS-CoV-26LU7This compoundNot Reported3.95 µMCys145 (covalent bond)Biochemical & Computational[2]

Note: The study on SARS-CoV-2 3CLpro focused on kinetic analysis and covalent docking, hence a standard binding affinity score was not the primary reported metric. The Ki value represents the biochemical inhibition constant.

Experimental Protocols

This section provides a generalized, step-by-step methodology for performing molecular docking studies with this compound. These protocols are based on common practices in computational drug design.[4][7][8]

Protocol 1: Target Protein Preparation
  • Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure (ideally < 2.5 Å) that is co-crystallized with a reference ligand.[9]

  • Protein Cleaning: Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera, or Discovery Studio). Remove all non-essential molecules, including water, ions, and co-solvents. Retain any co-factors that are essential for the protein's structural integrity or function.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate atomic charges using a force field such as CHARMm or AMBER.

  • Structural Correction: Check for and repair any missing residues or atoms in the protein structure using tools available in software suites like Schrödinger Maestro or Discovery Studio.

  • File Conversion: Save the prepared protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock).

Protocol 2: Ligand (this compound) Preparation
  • Structure Retrieval: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem (CID: 10465).

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or Open Babel.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions) of the ligand. This step is crucial for allowing conformational flexibility during the docking process.

  • File Conversion: Save the prepared ligand structure in the required format for the docking software (e.g., PDBQT).

Protocol 3: Molecular Docking Simulation
  • Grid Box Generation: Define a simulation grid box that encompasses the active site of the target protein.[7] The center of the grid should be the geometric center of the bound reference ligand or key active site residues. The size of the grid box should be large enough to allow the ligand to move and rotate freely (e.g., 60 x 60 x 60 Å).[7]

  • Docking Program Execution: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.

    • Input Files: Provide the prepared protein and ligand files.

    • Configuration: Set the docking parameters. The exhaustiveness parameter, which controls the thoroughness of the conformational search, should be set to a value between 8 and 16 for reliable results.[7]

    • Run Simulation: Execute the docking run. The program will generate multiple binding poses (conformations) of the ligand within the protein's active site and rank them based on a scoring function.

Protocol 4: Post-Docking Analysis
  • Binding Affinity Analysis: Analyze the output file. The primary metric is the binding affinity or docking score, typically in kcal/mol. A more negative value indicates a stronger and more favorable binding interaction.

  • Pose Validation (RMSD): The best-docked pose is often the one with the lowest binding energy. If a co-crystallized ligand is available, the accuracy of the docking protocol can be validated by redocking the native ligand and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value below 2.0 Å is generally considered a successful prediction.[7]

  • Interaction Visualization: Load the protein-ligand complex into a visualization tool. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the target protein.[9] This analysis provides insights into the structural basis of the binding and the stability of the complex.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

General Workflow for In Silico Molecular Docking cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase p1 Target Selection & PDB Retrieval p2 Protein Preparation (Clean, Protonate) p1->p2 p3 Ligand Preparation (3D Structure, Minimize Energy) p1->p3 d1 Define Grid Box (Active Site) p2->d1 p3->d1 d2 Execute Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Analyze Binding Poses & Scores d2->a1 a2 Visualize Protein-Ligand Interactions a1->a2 a3 Identify Key Residues a2->a3 lead Lead Candidate Identification a3->lead

Caption: A flowchart illustrating the standard workflow for molecular docking.

Inhibitory Pathway of this compound on SARS-CoV-2 virus SARS-CoV-2 Virus polyprotein Viral Polyproteins (pp1a, pp1ab) virus->polyprotein Translation protease 3CL Protease (3CLpro) [Target Enzyme] polyprotein->protease contains replication Functional Proteins for Viral Replication Machinery protease->replication Proteolytic Cleavage of Polyproteins inhibition Inhibition of Viral Replication protease->inhibition replication->virus Assembly of New Virions ligand This compound ligand->protease Forms Covalent Adduct with Cys145

Caption: The proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Protocetraric Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Protocetraric acid for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring depsidone (B1213741) found in various lichens, with the molecular formula C₁₈H₁₄O₉ and a molecular weight of 374.3 g/mol .[1][2] It exhibits a range of biological activities, including antimicrobial and potential anticancer effects. However, its hydrophobic nature leads to poor aqueous solubility, which can be a significant hurdle for conducting accurate and reproducible in vitro experiments.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for biological assays.[3] Other solvents in which it shows solubility include acetone, chloroform, dichloromethane, and ethyl acetate.[4]

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxic effects. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[5][6][7] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[6][7]

Q4: My this compound is not dissolving well, even in DMSO. What can I do?

To enhance solubility, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can be effective.[3] Ensure you are using high-purity, anhydrous DMSO.

Q5: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

Yes, several alternative methods can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include the use of:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.[8]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[9][10]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[11][12][13][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer or media The compound's solubility limit has been exceeded in the final aqueous solution.- Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution.- Add the DMSO stock solution to the aqueous medium dropwise while vortexing to facilitate mixing.- Consider using a solubilizing agent like cyclodextrin (B1172386) or a surfactant in your final assay medium.
Inconsistent or non-reproducible assay results - Incomplete dissolution of this compound.- Degradation of the compound in the stock solution.- Cytotoxicity from the solvent at the concentration used.- Ensure complete dissolution of the stock solution before use; consider brief warming and sonication.- Prepare fresh stock solutions regularly and store them properly at -20°C, protected from light.- Perform a vehicle control to assess the effect of the solvent on your assay. Lower the final solvent concentration if necessary.
Visible particles in the stock solution - The solubility limit in the chosen solvent has been reached.- The compound may have degraded or precipitated out of solution over time.- Try preparing a more dilute stock solution.- Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter before use.- Prepare fresh stock solutions more frequently.

Data Presentation

Table 1: Solubility of this compound and Related Phenolic Compounds

CompoundSolventSolubility (at 25°C)Notes
This compound DMSOSoluble[3]A common solvent for preparing stock solutions.
AcetoneSoluble[4]---
ChloroformSoluble[4]---
DichloromethaneSoluble[4]---
Ethyl AcetateSoluble[4]---
WaterPoorly soluble---
Gallic Acid Water11.5 mg/mLData for a structurally related phenolic acid.[15]
Ethanol8.3 mg/mLData for a structurally related phenolic acid.[15]
Protocatechuic Acid Water10.0 mg/mLData for a structurally related phenolic acid.[15]
Ethanol50.0 mg/mLData for a structurally related phenolic acid.[15]

Note: The solubility of phenolic compounds can be influenced by factors such as pH and temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or incubator at 37°C (optional)

    • Ultrasonic bath (optional)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes, followed by vortexing.[3]

    • Alternatively, or in addition, place the tube in an ultrasonic bath for 5-10 minutes.[3]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Stock solutions are generally stable for several months under these conditions.[3]

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing an aqueous solution of this compound using a cyclodextrin to enhance its solubility.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Sterile containers

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

    • The concentration of the solubilized this compound can be determined using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start with this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO start->dissolve_dmso check_solubility Visually Inspect for Complete Dissolution dissolve_dmso->check_solubility assist_solubilization Gentle Warming (37°C) and/or Sonication check_solubility->assist_solubilization No stock_solution Prepare Aliquots of Stock Solution check_solubility->stock_solution Yes assist_solubilization->check_solubility store Store at -20°C, Protected from Light stock_solution->store dilute Dilute Stock Solution in Assay Medium stock_solution->dilute final_concentration Final Concentration for In Vitro Assay dilute->final_concentration decision_tree Decision Tree for Solubility Troubleshooting start Precipitation Observed in Assay? increase_dmso Increase DMSO Stock Concentration (use less volume) start->increase_dmso Yes proceed Proceed with Assay start->proceed No check_dmso_tolerance Is Final DMSO Concentration < 0.5%? increase_dmso->check_dmso_tolerance check_dmso_tolerance->proceed Yes alternative_method Consider Alternative Solubilization Method check_dmso_tolerance->alternative_method No cyclodextrin Use Cyclodextrins alternative_method->cyclodextrin surfactant Use Surfactants alternative_method->surfactant

References

Overcoming challenges in the large-scale extraction of Protocetraric acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale extraction of Protocetraric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the extraction and purification of this valuable bioactive compound from lichens.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Issue 1: Low Yield of this compound

Q: My extraction is resulting in a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors, from the initial lichen material to the extraction and purification steps. Here’s a systematic approach to troubleshoot this issue:

  • Lichen Material:

    • Species and Collection Time: The concentration of this compound can vary significantly between different lichen species and even within the same species depending on the geographical location and season of collection. Ensure you are using a lichen species known to be a good source of this compound, such as Parmotrema perlatum or certain Usnea species.

    • Material Preparation: The lichen thalli must be thoroughly dried and finely ground to maximize the surface area for solvent penetration. Incomplete drying can lead to poor extraction efficiency, while coarse grinding will result in inefficient solvent contact with the lichen cells.

  • Extraction Solvent and Method:

    • Solvent Choice: The choice of solvent is critical. While several solvents can extract this compound, their efficiencies differ. Acetone (B3395972) and ethyl acetate (B1210297) are generally considered effective solvents.[1] Refer to the table below for a comparison of common solvents.

    • Extraction Method: Simple maceration or Soxhlet extraction can be time-consuming and may not be the most efficient for large-scale operations. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and improve yield.[2] Supercritical fluid extraction (SFE) with CO2 is another potential method, particularly for achieving high purity extracts.[3][4][5][6]

    • Solid-to-Solvent Ratio: An inadequate amount of solvent can lead to a saturated solution, preventing further extraction of the compound. Experiment with different solid-to-solvent ratios to find the optimal condition for your specific lichen material.

  • Extraction Parameters:

    • Temperature: While higher temperatures can increase extraction efficiency, excessive heat can lead to the degradation of this compound. It is crucial to optimize the temperature for your chosen extraction method.

    • Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the lichen material and dissolve the this compound. For methods like UAE and MAE, optimization of the sonication or microwave time is necessary.

  • Purification Losses:

    • Multiple Purification Steps: Each purification step (e.g., column chromatography, recrystallization) can lead to some loss of the product. Minimize the number of steps where possible and handle the material carefully during transfers.

    • Inappropriate Purification Method: Using a purification method with poor resolution can lead to the loss of product in mixed fractions.

Issue 2: Poor Purity of the Extracted this compound

Q: My final product contains significant impurities. How can I improve the purity of my this compound extract?

A: Achieving high purity is essential for downstream applications. Here are some strategies to tackle impurity issues:

  • Co-extraction of Similar Compounds: Lichens contain a variety of secondary metabolites with similar chemical structures to this compound, such as other depsidones and depsides. These can be challenging to separate.

    • Selective Extraction: Optimize your extraction solvent to be more selective for this compound. A solvent polarity that closely matches that of this compound may help to minimize the co-extraction of other compounds.

    • Advanced Purification Techniques: Standard column chromatography may not be sufficient to separate closely related impurities. Consider using more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) for higher resolution.

  • Removal of Pigments and Other Interfering Substances: Crude lichen extracts are often contaminated with chlorophyll, lipids, and polysaccharides.

    • Pre-extraction Defatting: Before the main extraction, a pre-extraction step with a non-polar solvent like hexane (B92381) can help to remove lipids and some pigments.

    • Liquid-Liquid Partitioning: Partitioning the crude extract between an organic solvent (like ethyl acetate) and water can help to remove water-soluble impurities such as sugars and some pigments.

    • Activated Charcoal Treatment: Treating the extract with activated charcoal can effectively remove pigments. However, use it judiciously as it can also adsorb your target compound, leading to yield loss.

  • Optimizing Crystallization:

    • Solvent System: The choice of solvent for recrystallization is crucial. A good solvent system will dissolve the this compound at a higher temperature and allow it to crystallize out upon cooling, leaving the impurities in the solution. Experiment with different solvent mixtures to find the optimal one.

    • Cooling Rate: Rapid cooling can trap impurities within the crystals. A slow and controlled cooling process will promote the formation of purer crystals.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Q: I am experiencing persistent emulsion formation during the partitioning of my lichen extract, making phase separation difficult. How can I resolve this?

A: Emulsions are a common problem when working with complex natural product extracts due to the presence of surfactants and particulate matter. Here are some techniques to break emulsions:

  • Mechanical Methods:

    • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the phases. This can prevent the formation of a tight emulsion.

    • Centrifugation: If the emulsion is stable, centrifuging the mixture can help to break it and separate the layers. This is often the most effective method.

  • Chemical Methods:

    • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution (brine) can increase the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic compounds.

    • Changing the pH: Adjusting the pH of the aqueous phase with a dilute acid or base can sometimes destabilize the emulsion by altering the charge of the emulsifying agents.

    • Addition of a Different Solvent: Adding a small amount of a different organic solvent, such as chloroform (B151607) or dichloromethane, can alter the properties of the organic phase and help to break the emulsion.[7]

  • Filtration:

    • Filtering through Celite or Glass Wool: Passing the emulsified layer through a pad of Celite or a plug of glass wool can sometimes help to break the emulsion by physically disrupting the droplets.

Issue 4: Degradation of this compound During Extraction and Storage

Q: I suspect my this compound is degrading during the process. What are the stability concerns and how can I prevent degradation?

A: this compound, like many phenolic compounds, can be susceptible to degradation. Here are the key factors to consider:

  • Temperature: High temperatures can cause thermal degradation.

    • Solution: Use moderate temperatures during extraction and evaporation of solvents. For temperature-sensitive extractions, consider methods that operate at or near room temperature, such as ultrasound-assisted extraction at a controlled temperature.

  • pH: Extreme pH conditions can lead to hydrolysis or other chemical transformations.

    • Solution: Maintain a slightly acidic to neutral pH during the extraction and purification process. Avoid using strong acids or bases unless it is a necessary part of a specific purification step (e.g., acid-base extraction), and even then, minimize the exposure time.

  • Light: Exposure to UV light can cause photodegradation.

    • Solution: Protect your extracts and purified compound from direct light by using amber glassware or by wrapping the containers in aluminum foil.

  • Oxidation: The phenolic groups in this compound can be susceptible to oxidation, especially in the presence of air and light.

    • Solution: Consider working under an inert atmosphere (e.g., nitrogen or argon) during critical steps. Adding antioxidants to the extraction solvent may also help, but their compatibility with the overall process needs to be evaluated.

  • Storage: Improper storage can lead to degradation over time.

    • Solution: Store the purified this compound in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended.

Frequently Asked Questions (FAQs)

Q1: Which lichen species is the best source for this compound?

A1: Several lichen species are known to produce this compound. Some of the commonly cited sources include species from the genera Parmotrema (e.g., Parmotrema perlatum), Usnea, Cladonia, and Ramalina. The concentration of the acid can vary depending on the specific species and environmental factors, so it is advisable to perform a preliminary analysis of your lichen material.

Q2: What is the most effective solvent for extracting this compound?

A2: Acetone and ethyl acetate are frequently reported as effective solvents for the extraction of this compound.[1] Methanol (B129727) and ethanol (B145695) can also be used. The choice of solvent may depend on the specific lichen species and the desired purity of the initial extract. A comparative analysis of different solvents is summarized in the table below.

Q3: Can I use water to extract this compound?

A3: this compound has low solubility in water, so water alone is not an efficient solvent for its extraction. However, mixtures of water with organic solvents like ethanol or methanol can be used, and the polarity of the solvent mixture can be adjusted to optimize the extraction.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the separation of this compound from other compounds during column chromatography. By spotting the crude mixture, the fractions collected, and a pure standard (if available) on a TLC plate, you can visualize the separation and identify the fractions containing the desired compound. High-Performance Liquid Chromatography (HPLC) can provide more detailed quantitative information on the purity of the fractions.

Q5: What are the key challenges in scaling up the extraction of this compound?

A5: Scaling up from a laboratory to an industrial scale presents several challenges:

  • Process Efficiency: Extraction methods that are efficient on a small scale may not be directly scalable. For example, ensuring uniform solvent penetration and agitation in a large reactor can be difficult.

  • Solvent Handling and Recovery: Large-scale extractions require significant volumes of organic solvents, which raises concerns about cost, safety (flammability, toxicity), and environmental impact. Efficient solvent recovery and recycling systems are essential.

  • Heat and Mass Transfer: In large reactors, managing heat transfer during heating or cooling steps becomes more critical to prevent localized overheating and degradation of the product. Similarly, ensuring efficient mass transfer between the lichen material and the solvent is crucial for high yields.

  • Equipment Costs: The capital investment for large-scale extraction and purification equipment can be substantial.

  • Regulatory Compliance: For pharmaceutical applications, the entire process must comply with Good Manufacturing Practices (GMP), which adds another layer of complexity to the scale-up process.

Data Presentation

Table 1: Comparison of Solvents for this compound Extraction

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Acetone 5.156Good solvent for many lichen acids, volatile and easy to remove.[8]Can co-extract a wide range of compounds, potentially leading to a less pure initial extract.
Ethyl Acetate 4.477Good selectivity for moderately polar compounds like this compound.[1]Less volatile than acetone, may require higher temperatures for removal.
Ethanol 4.378Generally recognized as safe (GRAS), good for extracting a broad spectrum of compounds.Can extract a significant amount of water-soluble impurities.
Methanol 5.165Similar to ethanol but more toxic.Can extract a significant amount of water-soluble impurities.
Hexane 0.169Good for pre-extraction defatting to remove non-polar compounds.Poor solvent for this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Lichen Material:

    • Clean the collected lichen thalli to remove any debris.

    • Air-dry the lichen material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried lichen into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered lichen material into a 2 L beaker.

    • Add 1 L of acetone (or another suitable solvent).

    • Place the beaker in an ultrasonic bath.

    • Sonication for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • After sonication, allow the mixture to settle.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The amount of silica gel should be about 20-50 times the weight of the crude extract.

    • Wet pack the column with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimum amount of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel (dry loading) and then carefully add it to the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

    • A typical gradient could be starting with 100% hexane, then gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate, and so on).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate with a few drops of acetic acid).

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

    • If necessary, recrystallize the solid from a suitable solvent system to achieve higher purity.

Protocol 3: Quantitative Analysis of this compound by HPLC

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase:

    • A common mobile phase for the analysis of lichen acids is a gradient of an acidic aqueous solution (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Standard Preparation:

    • Prepare a stock solution of pure this compound of a known concentration in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the extract or purified sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and the sample into the HPLC system.

    • Monitor the chromatogram at a suitable wavelength (e.g., around 254 nm or 310 nm).

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by using the calibration curve.[9][10][11][12]

Mandatory Visualization

experimental_workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Lichen Lichen Thalli Drying Drying Lichen->Drying Grinding Grinding Drying->Grinding Powder Powdered Lichen Solvent Solvent Addition (e.g., Acetone) Powder->Solvent Extraction_Method Extraction (e.g., UAE, MAE) Solvent->Extraction_Method Filtration Filtration Extraction_Method->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pure_Fractions Pooling Pure Fractions TLC_Analysis->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Purified_PA Purified this compound Evaporation->Purified_PA HPLC HPLC Analysis Purified_PA->HPLC Quantification Quantification & Purity Check HPLC->Quantification

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound C1 Poor Lichen Material Start->C1 C2 Inefficient Extraction Start->C2 C3 Degradation of Product Start->C3 C4 Purification Losses Start->C4 S1 Source High-Quality Lichen & Prepare Properly C1->S1 S2 Optimize Solvent, Method, & Parameters C2->S2 S3 Control Temperature, pH, Light & Use Antioxidants C3->S3 S4 Minimize Purification Steps & Optimize Method C4->S4

References

Optimizing reaction conditions for the synthesis of Protocetraric acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of protocetraric acid derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, with a focus on common derivatives such as hydrazones, acylhydrazones, and esters.

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound derivative is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.[1][2] - Extend the reaction time if starting material is still present. Reactions for hydrazone derivatives are typically complete within 2-4 hours.[1][2] - Increase the reaction temperature, but monitor for potential degradation of starting materials or products.
Poor Solubility of Reactants - Ensure this compound and other reactants are fully dissolved in the chosen solvent. - If solubility is an issue, consider using a co-solvent. For instance, if using ethanol (B145695), small amounts of a more polar solvent like DMF or DMSO could be added.
Suboptimal Reaction Conditions - Solvent Choice: Absolute ethanol is commonly used for the synthesis of hydrazone derivatives.[1][2] Ensure the solvent is anhydrous, as water can interfere with condensation reactions. - Reagent Stoichiometry: An excess of the hydrazide or hydrazine (B178648) (e.g., 1.05 equivalents) is recommended to drive the reaction to completion.[1][2]
Degradation of Starting Material or Product - this compound and its derivatives can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.

Issue 2: Formation of Multiple Products/Impurities

The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.

Potential CauseRecommended Solutions
Side Reactions - For reactions involving functional groups sensitive to the reaction conditions, consider using protecting groups. - Optimize the reaction temperature; higher temperatures can sometimes lead to the formation of byproducts.
Excess Reagents - After the reaction is complete, excess hydrazide or hydrazine can be removed by washing the reaction mixture with ice-cold methanol (B129727).[1][2]
Impure Starting Materials - Ensure the purity of the starting this compound and other reagents before starting the reaction. Impurities can lead to unwanted side reactions.

Issue 3: Difficulty in Product Purification

Isolating the pure desired product can be challenging.

Potential CauseRecommended Solutions
Similar Polarity of Product and Impurities - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent to purify the final product.
Product Instability during Purification - Avoid prolonged exposure to silica (B1680970) gel during column chromatography if the product is acid-sensitive. - Use a neutral purification technique if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the synthesis of this compound hydrazone derivatives?

A general protocol involves stirring a mixture of this compound and a slight excess (1.05 eq.) of the desired hydrazide or hydrazine in absolute ethanol at room temperature. The reaction progress is monitored by TLC, and it is typically complete within 2 to 4 hours.[1][2] After completion, the solvent is removed, and the crude product is washed with ice-cold methanol to remove excess reagents.[1][2]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective method to monitor the reaction.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The spots can be visualized under UV light and by staining with a suitable agent, such as a methanol/H2SO4 solution followed by heating.[1]

Q3: What are some common solvents used for the synthesis of this compound derivatives?

Absolute ethanol is a commonly used solvent for the synthesis of hydrazone and acylhydrazone derivatives of this compound.[1][2] The choice of solvent may vary depending on the specific derivative being synthesized and the solubility of the reactants.

Q4: My this compound is not dissolving in the reaction solvent. What should I do?

Poor solubility can hinder the reaction.[3] You can try gentle heating or sonication to aid dissolution.[3] If the starting material still does not dissolve, you may need to explore alternative solvents or co-solvent systems.

Experimental Protocols

Synthesis of this compound Hydrazone/Acylhydrazone Derivatives

This protocol is adapted from the synthesis of hydrazones and acylhydrazones of this compound.[1][2]

Materials:

  • This compound

  • Desired hydrazide or hydrazine (1.05 equivalents)

  • Absolute ethanol

  • Round bottom flask

  • Magnetic stirrer

  • TLC plates (silica gel 60 F254)

  • Ice-cold methanol

Procedure:

  • In a round bottom flask, combine this compound (e.g., 50 mg, 0.13 mmol) and the desired hydrazide or hydrazine (1.05 equivalents).[1][2]

  • Add absolute ethanol (e.g., 8 mL) to the flask.[1][2]

  • Stir the mixture at room temperature.[2]

  • Monitor the reaction progress by TLC until the this compound spot disappears (typically 2-4 hours).[1][2]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Wash the solid residue with small portions of ice-cold methanol to remove any unreacted hydrazide/hydrazine.[1][2]

  • Further purify the product by column chromatography or recrystallization if necessary.

  • Characterize the final product using techniques such as NMR and Mass Spectrometry.[1]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound Hydrazone Derivatives.[1][2]

Reactant 2SolventReaction Time (hours)
Hydrazide/HydrazineAbsolute Ethanol2 - 4

Note: The yields for these reactions are reported to be high, though specific quantitative data for a range of derivatives is not provided in the source documents.

Visualizations

Experimental Workflow for this compound Derivative Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine this compound and Hydrazide/Hydrazine add_solvent Add Absolute Ethanol start->add_solvent stir Stir at Room Temperature add_solvent->stir monitor Monitor by TLC stir->monitor remove_solvent Remove Solvent monitor->remove_solvent Reaction Complete wash Wash with Cold Methanol remove_solvent->wash purify Purify (if needed) wash->purify characterize Characterize (NMR, MS) wash->characterize purify->characterize troubleshooting_low_yield start Low or No Product Yield check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material Present check_tlc->sm_present Yes no_sm No Starting Material check_tlc->no_sm No extend_time Extend Reaction Time sm_present->extend_time check_solubility Check Reactant Solubility no_sm->check_solubility increase_temp Consider Gently Increasing Temperature extend_time->increase_temp poor_solubility Poor Solubility check_solubility->poor_solubility Poor good_solubility Good Solubility check_solubility->good_solubility Good change_solvent Use Co-solvent or Different Solvent poor_solubility->change_solvent degradation Product/Starting Material Degradation? good_solubility->degradation check_reagents Verify Reagent Purity & Stoichiometry yes_degradation Yes degradation->yes_degradation Possible no_degradation No degradation->no_degradation Unlikely milder_conditions Use Milder Conditions (e.g., lower temperature) yes_degradation->milder_conditions no_degradation->check_reagents

References

Troubleshooting common issues in Protocetraric acid bioactivity assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Protocatechuic Acid (PCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioactivity assays.

I. General Information & FAQs

This section covers fundamental questions about working with Protocatechuic Acid in a laboratory setting.

Q1: What is the best solvent to dissolve Protocatechuic Acid for in vitro assays?

A1: The choice of solvent depends on the specific requirements of your assay.

  • DMSO (Dimethyl Sulfoxide): PCA is highly soluble in DMSO, with concentrations of 100 mg/mL (648.85 mM) being achievable with the help of ultrasonication.[1] However, it's crucial to use freshly opened, hygroscopic DMSO as absorbed moisture can impact solubility.[1]

  • Ethanol: PCA is also soluble in ethanol, with a solubility of approximately 16.7 mg/mL.[2][3]

  • Water: PCA has limited solubility in water. At room temperature, its solubility is around 10 mg/mL (64.88 mM), which may require ultrasonication to achieve.[1] In PBS (pH 7.2), the solubility is significantly lower, at approximately 0.14 mg/mL.[2][3]

Troubleshooting Tip: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2][3] If precipitation occurs upon dilution, consider preparing a less concentrated stock solution.

Q2: How should I store Protocatechuic Acid and its solutions?

A2: Proper storage is critical to maintain the stability and activity of PCA.

  • Powder: Store PCA powder at -20°C for long-term stability (stable for at least two years).[2][3]

  • Stock Solutions:

    • In Organic Solvents (DMSO, Ethanol): Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.

    • In Aqueous Buffers: It is not recommended to store aqueous solutions for more than one day due to potential degradation.[2][3] Always prepare fresh aqueous solutions for your experiments.

Q3: Is Protocatechuic Acid stable in cell culture medium?

A3: The stability of PCA in cell culture medium can be influenced by factors such as pH, temperature, and the presence of other components. As a phenolic compound, PCA can be susceptible to oxidation. It is best practice to prepare fresh PCA-containing media for each experiment to ensure consistent results.

II. Troubleshooting Antioxidant Assays (DPPH & ABTS)

Antioxidant assays are among the most common methods to evaluate the bioactivity of PCA. Here's how to troubleshoot common issues.

Q4: I'm seeing high variability between my DPPH/ABTS assay replicates. What could be the cause?

A4: High variability in these assays often stems from procedural inconsistencies.

  • Pipetting Errors: Ensure your micropipettes are calibrated and use proper pipetting techniques.

  • Incomplete Mixing: Thoroughly mix the PCA sample with the DPPH or ABTS reagent.

  • Temperature Fluctuations: Maintain a consistent temperature during the incubation period.

  • Light Sensitivity of DPPH: The DPPH reagent is light-sensitive. Prepare it fresh and keep it in a light-protected container (e.g., an amber bottle or a foil-wrapped flask).[4]

Q5: My DPPH/ABTS assay results are not reproducible. What should I check?

A5: Beyond the factors mentioned above, consider the following:

  • Reagent Quality: Use high-quality, fresh reagents. The quality of the DPPH radical and the ABTS radical cation is paramount.

  • Wavelength Accuracy: Calibrate your spectrophotometer or microplate reader to ensure you are measuring absorbance at the correct wavelength (typically 515-517 nm for DPPH and 734 nm for ABTS).[4]

  • Standard Curve: Always run a standard antioxidant, such as Trolox or ascorbic acid, alongside your PCA samples to validate the assay's performance.[4]

Q6: I am observing color interference in my antioxidant assay. How can I address this?

A6: The intrinsic color of PCA solutions, especially at higher concentrations, can interfere with absorbance readings.

  • Sample Blank: For each PCA concentration, prepare a corresponding blank containing the PCA sample in the solvent but without the DPPH or ABTS reagent. Subtract the absorbance of this blank from your sample reading.[4]

Quantitative Data: Antioxidant Activity of Protocatechuic Acid

The following table summarizes the 50% inhibitory concentration (IC50) values for PCA in common antioxidant assays. These values can serve as a reference for your experiments.

AssayIC50 of Protocatechuic Acid (µM)Positive ControlIC50 of Positive Control (µM)Reference
DPPH16.3--[2]
DPPH-Trolox-[5]
ABTS-Trolox-[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store this solution in a dark, airtight container.

  • Sample Preparation:

    • Dissolve PCA in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.

    • Prepare a series of dilutions of the PCA stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of your PCA dilutions or a standard antioxidant (e.g., Trolox).

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank well containing 50 µL of the solvent and 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value can be determined by plotting the percentage of inhibition against the sample concentration.

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare PCA Stock Solution (e.g., in DMSO) B Prepare Serial Dilutions of PCA A->B D Add PCA Dilutions to 96-Well Plate B->D C Prepare DPPH/ABTS Working Solution E Add DPPH/ABTS Solution to Wells C->E D->E F Incubate in the Dark (e.g., 30 min for DPPH) E->F G Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I G Start Inconsistent/Unexpected Cell-Based Assay Results CheckSolubility Is the compound precipitating in the culture medium? Start->CheckSolubility CheckInterference Does the compound interfere with the assay chemistry? CheckSolubility->CheckInterference No SolubilitySolution Optimize stock concentration and final solvent percentage. CheckSolubility->SolubilitySolution CheckCellHealth Are there issues with cell culture consistency? CheckInterference->CheckCellHealth No InterferenceSolution Perform cell-free control. Switch to an orthogonal assay. CheckInterference->InterferenceSolution OptimizeProtocol Is the assay protocol optimized? CheckCellHealth->OptimizeProtocol No CellHealthSolution Standardize cell passage number. Avoid edge effects. Ensure consistent seeding. CheckCellHealth->CellHealthSolution ReliableResults Consistent and Reliable Results OptimizeProtocol->ReliableResults Yes ProtocolSolution Optimize incubation times, reagent concentrations, and cell density. OptimizeProtocol->ProtocolSolution G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCA Protocatechuic Acid IKK IKK PCA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA DNA NFkB_nuc->DNA DNA->Inflammation

References

Technical Support Center: Enhancing the Stability of Protocetraric Acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the stability of protocetraric acid in various solvent systems. The following information is designed to assist in troubleshooting common experimental issues and to provide standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a phenolic carboxylic acid, is primarily influenced by several factors:

  • pH: The presence of ionizable functional groups makes this compound susceptible to pH-dependent degradation. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can significantly impact stability. While this compound exhibits some solubility in various organic solvents, interactions with the solvent can either stabilize or degrade the molecule.

  • Presence of Oxidizing Agents: The phenolic moieties in this compound are susceptible to oxidation. The presence of dissolved oxygen, peroxide impurities in solvents, or other oxidizing agents can lead to significant degradation.

  • Exposure to Light (Photostability): Many phenolic compounds are light-sensitive. Exposure to UV or even ambient light can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and thermolysis.

Q2: I am observing a rapid loss of this compound in my solvent system. What are the likely causes and how can I troubleshoot this?

A2: Rapid degradation is a common issue. The troubleshooting workflow below can help identify the cause:

G start Rapid Degradation Observed check_solvent Check Solvent Purity and Age start->check_solvent check_ph Measure pH of the Solution check_solvent->check_ph Solvent OK peroxide_test Test for Peroxides in Solvent check_solvent->peroxide_test Suspect Oxidation check_light Assess Light Exposure check_ph->check_light pH is Neutral adjust_ph Adjust pH to Neutral (if possible) check_ph->adjust_ph pH is Acidic or Basic check_temp Verify Storage Temperature check_light->check_temp Protected from Light protect_light Use Amber Vials/Protect from Light check_light->protect_light Exposed to Light control_temp Store at Lower Temperature (e.g., 4°C) check_temp->control_temp High Temperature degas_solvent Degas Solvent/Use Inert Atmosphere peroxide_test->degas_solvent Peroxides Present antioxidant Consider Adding Antioxidant degas_solvent->antioxidant solution Problem Mitigated adjust_ph->solution protect_light->solution control_temp->solution antioxidant->solution

Caption: Troubleshooting workflow for rapid degradation of this compound.

Q3: Which solvents are generally recommended for dissolving this compound for experimental use?

A3: this compound has limited solubility in many common solvents. Based on its structure, the following are often used:

  • Dimethyl sulfoxide (B87167) (DMSO): Often used for preparing stock solutions due to its high dissolving power for a wide range of compounds. However, care must be taken as DMSO can affect protein stability in biological assays and its concentration should be kept low (typically <1%) in final assays.[1]

  • Ethanol (B145695) and Methanol: These polar protic solvents can dissolve this compound to some extent. The stability in these solvents can be variable, and they are prone to evaporation.[2]

  • Acetone: A polar aprotic solvent that can also be used.

  • Aqueous Buffers: For biological experiments, dissolving a DMSO stock in an appropriate aqueous buffer is common. The final pH of the solution will be critical for stability.

It is crucial to perform a solubility and preliminary stability test in the chosen solvent system before proceeding with extensive experiments.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Precipitation of this compound Upon Dilution of Stock Solution - Poor aqueous solubility.- Change in pH upon dilution.- Supersaturation of the initial stock.- Increase the proportion of organic co-solvent in the final solution.- Use a suitable buffering agent to maintain a consistent pH.- Prepare a less concentrated stock solution.- Consider the use of solubility enhancers like cyclodextrins.
Inconsistent Results in Biological Assays - Degradation of this compound in the assay medium.- Interaction of the solvent (e.g., DMSO) with the biological system.- Perform a stability study of this compound directly in the assay medium under the same conditions (time, temperature).- Include a vehicle control (assay medium with the same concentration of the solvent) in all experiments.- Prepare fresh solutions of this compound immediately before each experiment.
Appearance of New Peaks in HPLC Analysis Over Time - Chemical degradation of this compound.- This indicates instability. A forced degradation study should be performed to identify the degradation products and understand the degradation pathway.- Optimize storage conditions (e.g., lower temperature, protection from light, inert atmosphere).
Color Change in the Solution - Oxidation of the phenolic groups.- Use de-gassed solvents.- Store solutions under an inert gas (e.g., nitrogen or argon).- Add a small amount of an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with downstream applications.

Experimental Protocols

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation.

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal Degradation (60°C) prep->thermal photo Photolytic Degradation (ICH Q1B light exposure) prep->photo control Control (Solvent at RT, protected from light) prep->control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc data Quantify Remaining this compound & Identify Degradation Products hplc->data

Caption: General workflow for a forced degradation study of this compound.

Protocol 1: Stability Study in Different Organic Solvents
  • Objective: To determine the stability of this compound in common organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone) at a set temperature.

  • Materials:

    • This compound

    • HPLC-grade solvents: Methanol, Ethanol, DMSO, Acetone

    • Amber glass vials with screw caps

    • HPLC system with UV or MS detector

  • Procedure:

    • Prepare a stock solution of this compound in each solvent (e.g., 1 mg/mL).

    • Aliquot the solutions into separate amber glass vials.

    • Store one set of vials at room temperature (~25°C) and another at a refrigerated temperature (4°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

    • Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

    • Record the percentage of this compound remaining at each time point.

Protocol 2: Forced Degradation Under Hydrolytic Conditions
  • Objective: To evaluate the stability of this compound in acidic and basic aqueous solutions.

  • Materials:

    • This compound stock solution (e.g., in methanol)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 0.1 M NaOH (for neutralization)

    • 0.1 M HCl (for neutralization)

  • Procedure:

    • Acidic Condition: Add a known volume of this compound stock solution to a larger volume of 0.1 M HCl to achieve the desired final concentration.

    • Basic Condition: Add a known volume of this compound stock solution to a larger volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature.

    • At specified time points, withdraw an aliquot.

    • Immediately neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

    • Analyze by HPLC.

Protocol 3: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent drug from its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary.

    • Solvent A: 0.1% Formic acid or phosphoric acid in water (to ensure good peak shape for the carboxylic acid).

    • Solvent B: Acetonitrile or Methanol.

    • Start with a low percentage of Solvent B and gradually increase it.

  • Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is recommended to check for peak purity. Mass spectrometry (MS) is invaluable for the identification of degradation products.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The quantitative data from stability studies should be summarized in tables to allow for easy comparison.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

Time (hours)% Remaining in Methanol% Remaining in Ethanol% Remaining in DMSO% Remaining in Acetone
0100100100100
24[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
48[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
72[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
168 (1 week)[Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Table 2: Forced Degradation of this compound Under Stress Conditions

Stress ConditionDuration (hours)% this compound DegradedNumber of Degradation Products Observed
0.1 M HCl (RT)24[Experimental Data][Experimental Data]
0.1 M NaOH (RT)24[Experimental Data][Experimental Data]
3% H₂O₂ (RT)24[Experimental Data][Experimental Data]
Thermal (60°C)24[Experimental Data][Experimental Data]
Photolytic24[Experimental Data][Experimental Data]

References

Strategies for the structural modification of Protocetraric acid to improve efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural modification of protocetraric acid to improve its efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound, a naturally occurring depsidone (B1213741) found in lichens, has demonstrated a range of biological activities.[1][2][3] It exhibits broad-spectrum antimicrobial properties, including antibacterial activity against pathogens like Salmonella typhi and antifungal activity against Trichophyton rubrum.[1][4] Additionally, it has shown cytotoxic effects against various cancer cell lines and has been identified as a slow-binding inactivator of the SARS-CoV-2 3CL protease, suggesting potential for antiviral drug development.[1][5]

Q2: What are the primary strategies for the structural modification of this compound?

Current strategies to enhance the efficacy of this compound primarily involve modifications at its reactive functional groups.[6][7] Key approaches include the synthesis of hydrazones and acylhydrazones from the parent molecule.[6][7][8] Another documented strategy is the preparation of alkyl ether derivatives. These modifications aim to improve physicochemical properties and explore structure-activity relationships (SAR) to boost the therapeutic potential of the compound.[7]

Q3: How do the modifications of this compound affect its antimicrobial activity?

Structural modifications have been shown to enhance the antimicrobial activity of this compound. For instance, the synthesis of certain hydrazone derivatives, particularly p-chloro and p-bromophenyl hydrazones, resulted in enhanced antibacterial activity against S. aureus and E. faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 31.25 µg/mL.[6][8]

Q4: What is the mechanism of action of this compound against SARS-CoV-2 3CL protease?

This compound acts as a slow-binding, competitive, and irreversible inactivator of the SARS-CoV-2 3CL protease.[5] The proposed mechanism involves the catalytic cysteine (Cys145) of the protease performing a nucleophilic attack on the carbonyl carbon of the cyclic ester in the this compound structure. This leads to the formation of a stable, covalent acyl-enzyme complex, thereby inactivating the enzyme.[5]

Troubleshooting Guides

Issue 1: Incomplete or Low Yield of Hydrazone/Acylhydrazone Derivatives

  • Question: My reaction to synthesize hydrazone or acylhydrazone derivatives of this compound is resulting in a low yield or appears incomplete. What are the possible causes and solutions?

  • Answer:

    • Purity of Starting Material: Ensure the this compound used is of high purity. Impurities can interfere with the reaction.

    • Reagent Stoichiometry: A slight excess (1.05 equivalents) of the desired hydrazine (B178648) or hydrazide is recommended.[7][9] Ensure accurate measurement of your reagents.

    • Solvent Conditions: The reaction is typically carried out in absolute ethanol (B145695).[7][9] Ensure your solvent is anhydrous, as water can hydrolyze the reagents.

    • Reaction Time and Monitoring: The reaction should be stirred until the starting material is completely consumed.[7][9] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Work-up Procedure: After the reaction, the mixture is treated with ice-cold methanol (B129727) to precipitate the product and remove excess hydrazine/hydrazide.[7][9] Ensure the methanol is sufficiently cold to minimize product loss.

Issue 2: Difficulty in Purifying the Synthesized Derivatives

  • Question: I am having trouble purifying the synthesized this compound derivatives. What purification strategies are recommended?

  • Answer:

    • Initial Purification: As a first step, washing the crude reaction mixture with ice-cold methanol can help remove unreacted hydrazide/hydrazine.[7][9]

    • Chromatography: Column chromatography is a standard method for purifying organic compounds. The choice of stationary and mobile phases will depend on the polarity of your derivative.

    • Recrystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Characterization: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of your final compound.[9]

Issue 3: Inconsistent Results in Biological Activity Assays

  • Question: I am observing variability in the MIC or cytotoxicity data for my this compound derivatives. What could be the cause?

  • Answer:

    • Compound Purity: Impurities in your tested compounds can lead to inconsistent biological activity. Ensure your derivatives are thoroughly purified and characterized.

    • Solubility Issues: this compound and its derivatives may have limited solubility in aqueous media. Ensure your compounds are fully dissolved in the assay medium, using a suitable solvent like DMSO if necessary. Remember to include appropriate solvent controls in your experiments.

    • Assay Conditions: Maintain consistent experimental conditions, including cell density, incubation times, and reagent concentrations, across all assays.

    • Standard Controls: Always include the parent this compound as a positive control to benchmark the activity of your new derivatives.

Data Presentation

Table 1: Antimicrobial Activity of this compound and its Hydrazone Derivatives

CompoundR GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. faecalis
This compound->125>125
p-chlorophenyl hydrazonep-Cl-C₆H₄15.631.25
p-bromophenyl hydrazonep-Br-C₆H₄15.631.25
(Data synthesized from multiple sources for illustrative purposes)[6][8]

Table 2: Kinetic Parameters of SARS-CoV-2 3CL Protease Inhibition

CompoundKᵢ (µM)kᵢₙₐ꜀ₜ/Kᵢ (s⁻¹µM⁻¹)
This compound3.95~3 x 10⁻⁵
Salazinic Acid3.77~3 x 10⁻⁵
(Data from[5])

Experimental Protocols

Protocol 1: Synthesis of Hydrazone/Acylhydrazone Derivatives of this compound

This protocol is a general guideline for the synthesis of hydrazone and acylhydrazone derivatives.[7][9]

Materials:

  • This compound

  • Desired hydrazine or hydrazide

  • Absolute ethanol

  • Ice-cold methanol

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round bottom flask, dissolve 50 mg (0.13 mmol) of this compound in 8 mL of absolute ethanol.

  • Add 1.05 molar equivalents of the desired hydrazine or hydrazide to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction for the complete consumption of this compound using TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Treat the resulting solid with small portions of ice-cold methanol to dissolve and remove any excess unreacted hydrazine/hydrazide.

  • Collect the precipitated product by filtration and dry it under a vacuum.

  • Proceed with further purification if necessary (e.g., column chromatography or recrystallization).

  • Characterize the final product using NMR and MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation start This compound reaction Stir at Room Temp start->reaction reagents Hydrazine / Hydrazide Absolute Ethanol reagents->reaction workup Solvent Removal & Ice-cold Methanol Wash reaction->workup crude Crude Derivative workup->crude purify Column Chromatography or Recrystallization crude->purify pure Pure Derivative purify->pure analyze NMR & MS Analysis pure->analyze final Characterized Pure Derivative analyze->final activity Antimicrobial / Cytotoxicity / Antiviral Assays final->activity data Efficacy Data (e.g., MIC, GI50, Ki) activity->data

Caption: Workflow for the synthesis, purification, and evaluation of this compound derivatives.

mechanism_of_action cluster_enzyme SARS-CoV-2 3CL Protease cluster_inhibitor This compound cluster_complex Covalent Adduct Formation enzyme Active Site Catalytic Cysteine (Cys145) inhibitor Structure Cyclic Ester Carbonyl enzyme:cys->inhibitor:ester Nucleophilic Attack complex Stable Acyl-Enzyme Complex (Inactive Enzyme) inhibitor->complex Covalent Bond Formation

Caption: Mechanism of covalent inhibition of SARS-CoV-2 3CL protease by this compound.

References

How to minimize degradation of Protocetraric acid during experimental procedures?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to minimize the degradation of Protocetraric acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, extreme pH conditions, and oxidizing agents. As an aromatic lichen acid, it can be sensitive to UV radiation[1]. Some lichen secondary metabolites are known to be unstable at room temperature, suggesting temperature is a critical factor for stability[2].

Q2: How should I store pure, solid this compound?

A2: Pure, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to minimize any potential degradation.

Q3: What is the recommended way to prepare and store stock solutions of this compound?

A3: It is advisable to prepare fresh solutions for each experiment. However, if stock solutions are necessary, they should be prepared in a suitable solvent such as DMSO, ethanol, or acetone[3]. Store stock solutions in small aliquots in tightly sealed vials at -20°C.[3][4] These aliquots are generally stable for up to two weeks, although some sources suggest they can be stored for several months at this temperature[3][4]. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation[3][4].

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is highly recommended to avoid repeated freeze-thaw cycles. Storing the stock solution in small, single-use aliquots is the best practice to maintain the integrity of the compound.

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[3]. The choice of solvent will depend on the specific experimental requirements.

Troubleshooting Guide: Minimizing Degradation During Experiments

Issue Potential Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of this compound in stock solutions or during the experiment.Prepare fresh solutions for each experiment. If using stock solutions, ensure they have been stored correctly at -20°C in aliquots and for not longer than the recommended time. Minimize the exposure of the compound to light and elevated temperatures during the experimental setup.
Discoloration of the solution. Potential oxidation or degradation of the compound.Protect the solution from light by using amber vials or covering the container with aluminum foil. Perform experiments under subdued lighting conditions where possible. Avoid introducing any potential oxidizing agents into the solution.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. If working with aqueous buffers, ensure the pH is compatible with the stability of this compound.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.Review the handling and storage procedures. Consider performing a stability study under your specific experimental conditions (e.g., analyzing samples at different time points) to identify the source of degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Allow the container of solid this compound to come to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, tightly sealed amber vials.

  • Store the aliquots at -20°C.

  • For use, remove one aliquot and allow it to equilibrate to room temperature for at least one hour before opening. Do not refreeze any unused portion of the aliquot.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment start Start weigh Weigh this compound start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into amber vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw aliquot at room temperature store->thaw dilute Prepare working solution thaw->dilute assay Perform experiment under subdued light dilute->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: Workflow for handling this compound to minimize degradation.

degradation_pathway Potential Degradation Pathways of this compound cluster_factors Degradation Factors PA This compound Degradation Degradation Products PA->Degradation leads to Light Light (UV) Light->PA Temp High Temperature Temp->PA pH Extreme pH pH->PA Oxidation Oxidizing Agents Oxidation->PA

Caption: Factors contributing to the degradation of this compound.

References

Optimizing dosage and treatment protocols for in vivo studies of Protocetraric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and treatment protocols for in vivo studies of Protocetraric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a secondary metabolite belonging to the depsidone (B1213741) class, commonly found in lichens.[1][2][3] In vitro studies have demonstrated its potential as an antimicrobial agent against various bacteria and fungi, as well as its antioxidant and cytotoxic properties against several cancer cell lines.[1][2][3][4]

Q2: What are the main challenges when transitioning from in vitro to in vivo studies with this compound?

The primary challenge is the poor aqueous solubility of this compound.[5][6] This can lead to low bioavailability and difficulty in preparing suitable formulations for administration to animal models.[5][6][7][8] Additionally, as with many natural products, determining the optimal dose that balances efficacy and potential toxicity is a critical consideration.[9]

Q3: Are there any in vivo studies available for this compound?

Direct in vivo studies detailing specific dosages and treatment protocols for this compound are limited in the currently available literature.[1][2] Much of the existing research has focused on its in vitro activities.[1][2][3] Therefore, researchers should consider the available in vitro data and general principles of pharmacology and toxicology when designing their in vivo experiments. One study on an ethanolic extract of Parmelia caperata, which contains this compound, showed anti-inflammatory effects in a carrageenan-induced paw edema model in mice at doses ranging from 50 to 500 mg/kg.[10]

Q4: What is the predicted bioavailability of this compound?

In silico analyses suggest that this compound may have high bioavailability.[11] However, this is a theoretical prediction and its poor solubility may be a limiting factor in achieving this in practice.[5] Experimental validation of its pharmacokinetic properties is necessary.

Troubleshooting Guides

Issue: Poor Solubility of this compound

Problem: Difficulty dissolving this compound in common vehicles for in vivo administration.

Solutions:

  • Vehicle Selection:

    • For oral administration, consider formulating a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or using oil-based vehicles if solubility is higher in lipids.

    • For intraperitoneal or intravenous injections, initial solubilization in a small amount of an organic solvent like DMSO is often necessary.[3] However, the final concentration of DMSO should be kept to a minimum (typically <5-10% of the total volume) to avoid toxicity.[3] The solution should then be diluted with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS).

  • Formulation Strategies:

    • Co-solvents: A mixture of solvents can be used to improve solubility. For example, a combination of DMSO, ethanol, and saline.

    • Surfactants: The use of non-ionic surfactants like Tween 80 or Cremophor EL can help to create stable emulsions or micellar solutions.[7]

    • Cyclodextrins: These can be used to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[12]

    • Particle Size Reduction: Micronization or nanonization of the compound can increase its surface area and improve its dissolution rate.[7][13][14][15]

Issue: Vehicle Toxicity

Problem: The chosen vehicle or high concentrations of solubilizing agents (e.g., DMSO) are causing adverse effects in the animal model.

Solutions:

  • Toxicity Testing: Always conduct a preliminary toxicity study with the vehicle alone in a small group of animals to assess its tolerability.

  • Minimize Organic Solvents: Use the lowest possible concentration of organic solvents like DMSO that achieves a stable formulation.[3]

  • Alternative Vehicles: Explore alternative, less toxic vehicles. For some compounds, lipid-based formulations can be a good option.[7][14]

Issue: Determining the Optimal Dose

Problem: Uncertainty about the appropriate dosage range for in vivo efficacy without causing toxicity.

Solutions:

  • Dose-Ranging Studies: A pilot dose-escalation study is crucial to determine the maximum tolerated dose (MTD). Start with low doses and gradually increase them while monitoring for signs of toxicity.

  • Literature on Related Compounds: In the absence of data for this compound, review in vivo studies of other depsidones to get a potential starting dose range. For instance, an in vivo study on the anti-inflammatory effects of an extract containing this compound used doses of 50, 150, 250, and 500 mg/kg in mice.[10]

  • In Vitro to In Vivo Extrapolation: Use the in vitro effective concentrations (e.g., IC50 values) as a starting point for dose calculations, keeping in mind that this is a rough estimation and requires experimental validation.

Data Presentation

Table 1: Summary of In Vitro Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Salmonella typhi0.5 µg/mL[4]
Trichophyton rubrum1 µg/mL[4]
Staphylococcus aureus12.5 µg/mL[2][4]
Mycobacterium tuberculosis125 µg/mL[4]
Klebsiella pneumoniae1 mg/mL[4]
Candida albicans3.9 µg/75 µL[16]
Candida glabrata3.9 µg/75 µL[16]

Table 2: Predicted ADMET Properties of this compound (In Silico Data)

PropertyPredicted Value/OutcomeReference
Bioavailability Score0.55[11]
Gastrointestinal AbsorptionHigh[11]
Lipinski's Rule of FiveFollows[11]
Aqueous Solubility (logS)Moderate (-2.935 log mol/L)[5]

Note: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted based on computational models and require experimental verification.

Experimental Protocols

General Protocol for an In Vivo Anti-Inflammatory Study (Carrageenan-Induced Paw Edema Model)

This is a generalized protocol and should be adapted based on the specific research question and institutional guidelines.

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% CMC, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • This compound treatment groups (e.g., 50, 100, 200 mg/kg, p.o.)

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Drug Administration: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase formulation Formulation of this compound (e.g., suspension in 0.5% CMC) administration Oral Administration of this compound or Vehicle formulation->administration animal_prep Animal Acclimatization and Grouping animal_prep->administration induction Induction of Inflammation (e.g., Carrageenan Injection) administration->induction measurement Measurement of Paw Edema at Different Time Points induction->measurement data_analysis Data Compilation and Statistical Analysis measurement->data_analysis results Evaluation of Anti-inflammatory Effect data_analysis->results signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway Pro_inflammatory_stimulus Pro-inflammatory Stimulus (e.g., LPS, Carrageenan) NFkB_pathway NF-κB Signaling Pathway Pro_inflammatory_stimulus->NFkB_pathway Protocetraric_Acid This compound Protocetraric_Acid->NFkB_pathway Inhibition COX2 COX-2 Expression NFkB_pathway->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

References

Refinement of analytical methods for accurate quantification of Protocetraric acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Protocetraric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods, troubleshooting common experimental issues, and ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a secondary metabolite, a depsidone, commonly found in various lichen species, such as Usnea and Parmelia.[1][2] It has garnered significant interest due to its potential biological activities, including antimicrobial and cytotoxic properties.[2] Accurate quantification is crucial for understanding its pharmacological potential, ensuring the quality and consistency of lichen-based extracts and products, and for pharmacokinetic studies in drug development.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most widely used and reliable technique for the quantification of this compound.[1] This method offers high resolution, sensitivity, and reproducibility for the analysis of complex mixtures like lichen extracts.

Q3: What are the critical parameters to consider for developing a robust HPLC method for this compound analysis?

A3: Key parameters for a robust HPLC method include the selection of an appropriate stationary phase (typically a C18 column), mobile phase composition and pH, flow rate, and detector wavelength.[3][4] For acidic compounds like this compound, controlling the mobile phase pH is critical to ensure good peak shape and consistent retention times.[5]

Q4: How can I ensure the stability of this compound in my analytical solutions?

A4: this compound, like many phenolic compounds, can be susceptible to degradation under certain conditions. To ensure stability, it is recommended to prepare fresh standard and sample solutions. If storage is necessary, solutions should be kept at low temperatures (e.g., 4°C) and protected from light to minimize degradation. A stability-indicating HPLC method should be developed to separate the intact drug from any degradation products.[6]

Q5: What are the common challenges in extracting this compound from lichen samples?

A5: Challenges in extraction include achieving complete extraction of the analyte from the lichen matrix and minimizing the co-extraction of interfering compounds. The choice of extraction solvent is critical; acetone (B3395972) and methanol (B129727) are commonly used.[7] Sonication or reflux extraction can enhance extraction efficiency. A sample clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances before HPLC analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems
Problem Possible Cause(s) Troubleshooting Steps
Peak Tailing - Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the acidic functional groups of this compound, leading to tailing.[8] - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and un-ionized forms, causing peak tailing. - Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Use a Low pH Mobile Phase: Acidify the mobile phase with an additive like formic acid or phosphoric acid to a pH of around 2.5-3.0. This ensures that this compound is in its non-ionized form, minimizing interactions with silanols.[5] - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of free silanol groups. - Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
Peak Fronting - Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column. - Column Overload: High concentrations can also lead to fronting.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible injection volume. - Dilute the Sample: Reduce the concentration of the sample being injected.
Split Peaks - Column Void or Contamination: A void at the column inlet or contamination on the frit can disrupt the sample band. - Co-elution with an Impurity: An impurity with a very similar retention time may be co-eluting.- Reverse-Flush the Column: Disconnect the column from the detector and flush it in the reverse direction. If the problem persists, the column may need replacement. - Check Guard Column: If a guard column is in use, replace it. - Optimize Separation: Adjust the mobile phase composition or gradient to improve the resolution between this compound and any potential co-eluting peaks.
Retention Time and Baseline Issues
Problem Possible Cause(s) Troubleshooting Steps
Retention Time Drift - Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase components can alter the elution strength. - Column Temperature Fluctuations: Changes in column temperature affect retention times. - Column Equilibration: Insufficient column equilibration time before analysis.- Prepare Fresh Mobile Phase Daily: Ensure accurate mixing and degas the mobile phase before use. - Use a Column Oven: Maintain a constant and consistent column temperature. - Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially for gradient methods.
Baseline Noise or Drift - Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can cause baseline disturbances. - Air Bubbles in the System: Air bubbles passing through the detector will cause spikes in the baseline. - Pump Malfunction: Pulsations from the pump can lead to a noisy baseline.- Use HPLC-Grade Solvents: Filter and degas all mobile phases. - Flush the System: Flush the detector cell with a strong solvent like isopropanol. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. - Prime the Pump: Ensure the pump is properly primed to remove any trapped air bubbles.

Experimental Protocols

Extraction of this compound from Lichen Material

This protocol provides a general method for the extraction of this compound from a dried and ground lichen sample.

Materials:

  • Dried and powdered lichen material

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh approximately 1.0 g of the powdered lichen material into a flask.

  • Add 20 mL of acetone and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process on the pellet two more times with fresh acetone.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) to create a stock solution.

  • Filter the stock solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Method for Quantification of this compound

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9]

Validation Parameters:

Parameter Methodology Acceptance Criteria
Specificity Analyze a blank (diluent), a standard solution of this compound, and a sample extract. Assess for any interference at the retention time of this compound.The peak for this compound should be well-resolved from any other peaks in the chromatogram.
Linearity Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).Mean recovery should be within 98-102%.
Precision Repeatability (Intra-day): Analyze six replicate injections of a standard solution on the same day. Intermediate Precision (Inter-day): Analyze the same standard solution on two different days by two different analysts.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Determine the lowest concentration of this compound that can be detected with a signal-to-noise ratio of 3:1.-
Limit of Quantification (LOQ) Determine the lowest concentration of this compound that can be quantified with acceptable precision and accuracy (signal-to-noise ratio of 10:1).-
Robustness Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), and column temperature (±5°C) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in the parameters. RSD of results should be ≤ 2%.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterRecommended Value
Column Type C18
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Typical Validation Parameters for a this compound HPLC Method

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
LOD (µg/mL) Analyte dependent, typically in the ng/mL range
LOQ (µg/mL) Analyte dependent, typically in the ng/mL to low µg/mL range

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Lichen Lichen Material Grinding Grinding Lichen->Grinding Extraction Solvent Extraction (Acetone/Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Final_Filtration Syringe Filtration (0.45 µm) Reconstitution->Final_Filtration HPLC_Injection HPLC Injection Final_Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic cluster_method Method Parameters cluster_hardware Hardware Checks cluster_sample Sample Preparation Problem Chromatographic Problem (e.g., Peak Tailing) Check_Method Review Method Parameters (pH, Column, Solvent) Problem->Check_Method Check_Hardware Inspect HPLC Hardware (Pump, Injector, Column) Problem->Check_Hardware Check_Sample Evaluate Sample Preparation (Concentration, Solvent) Problem->Check_Sample Adjust_pH Adjust Mobile Phase pH Check_Method->Adjust_pH Change_Column Use New/Different Column Check_Method->Change_Column Fresh_Solvent Prepare Fresh Mobile Phase Check_Method->Fresh_Solvent Flush_System Flush System Check_Hardware->Flush_System Replace_Seals Check/Replace Pump Seals Check_Hardware->Replace_Seals Check_Fittings Check for Leaks Check_Hardware->Check_Fittings Dilute_Sample Dilute Sample Check_Sample->Dilute_Sample Change_Solvent Change Sample Solvent Check_Sample->Change_Solvent Solution Problem Resolved Adjust_pH->Solution Change_Column->Solution Fresh_Solvent->Solution Flush_System->Solution Replace_Seals->Solution Check_Fittings->Solution Dilute_Sample->Solution Change_Solvent->Solution

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of Protocetraric Acid and Other Lichen Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites have long been recognized for their diverse biological activities, with antimicrobial properties being of significant interest in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antimicrobial activity of protocetraric acid against other prominent lichen acids, namely usnic acid, fumarthis compound, and atranorin (B1665829). The information presented herein is compiled from various scientific studies to aid researchers and drug development professionals in their evaluation of these natural compounds as potential antimicrobial agents.

Comparative Antimicrobial Potency: A Quantitative Overview

The antimicrobial efficacy of lichen acids is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected lichen acids against a range of pathogenic bacteria and fungi, as reported in various studies. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to variations in experimental conditions, such as microbial strains, inoculum size, and culture media.

Lichen AcidMicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureus12.5 - >500[1][2]
Enterococcus faecalis>500[1]
Salmonella typhi0.5
Trichophyton rubrum1
Candida albicans3.9
Candida glabrata3.9
Usnic Acid Staphylococcus aureus6.25 - 8[3][4]
Methicillin-resistantStaphylococcus aureus (MRSA)8[4]
Enterococcus faecalis2 - 16
Bacillus cereus3.125[3]
Pseudomonas aeruginosa200[3]
Clavibacter michiganensis7.812[5][6]
Fumarthis compound Bacillus cereus>100
Bacillus subtilis>100
Staphylococcus aureus>100
Candida albicans>100
Atranorin Staphylococcus aureus80
Bacillus cereus>100
Bacillus subtilis>100
Candida albicans>100

Unraveling the Mechanisms of Action

The antimicrobial activity of lichen acids stems from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms are still under investigation for many of these compounds, current research provides some key insights.

This compound: The antimicrobial action of this compound is believed to be multifaceted. Studies suggest that it can destabilize and increase the permeability of the bacterial cytoplasmic membrane. Furthermore, it may inhibit key virulence factors, including enzymes and toxins, thereby disrupting microbial metabolism.

Usnic Acid: The mechanism of usnic acid is one of the most studied among lichen metabolites. It is known to be a potent inhibitor of both RNA and DNA synthesis in Gram-positive bacteria.[7] This disruption of nucleic acid synthesis effectively halts bacterial replication and protein production.

Fumarthis compound and Atranorin: The precise antimicrobial mechanisms of fumarthis compound and atranorin are less well-defined in the current literature. Their activity, particularly against Gram-positive bacteria, suggests potential interference with cell wall integrity or other essential metabolic pathways.

Experimental Methodologies: A Guide to Antimicrobial Susceptibility Testing

The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method and the Disk Diffusion Assay. Understanding these protocols is crucial for interpreting and replicating the findings.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8][9]

Protocol:

  • Preparation of Lichen Acid Solutions: The lichen acid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is standardized to a specific concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted lichen acid is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism in broth without the lichen acid) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the lichen acid at which there is no visible growth.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis LichenAcid Lichen Acid Stock SerialDilution Serial Dilution in 96-Well Plate LichenAcid->SerialDilution Microorganism Microorganism Culture Inoculation Inoculation of Wells Microorganism->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation ReadResults Visual Assessment of Growth Incubation->ReadResults MIC Determine MIC ReadResults->MIC DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microorganism Microorganism Inoculum AgarPlate Inoculated Agar Plate Microorganism->AgarPlate LichenAcidDisk Impregnated Paper Disk PlaceDisk Place Disk on Agar LichenAcidDisk->PlaceDisk AgarPlate->PlaceDisk Incubation Incubation PlaceDisk->Incubation MeasureZone Measure Zone of Inhibition Incubation->MeasureZone

References

A Comparative Analysis of the Antioxidant Potential of Protocetraric Acid and Salazinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant potential of two prominent lichen-derived depsidones, Protocetraric acid and Salazinic acid. The information presented is collated from various scientific studies to aid in the evaluation of these compounds for further research and development.

Quantitative Antioxidant Activity

Table 1: Antioxidant Activity of Salazinic Acid

AssayIC50 Value (nM)Standard & IC50 (nM)Source
DPPH Radical Scavenging110.79 ± 4.32Ascorbic Acid (163.10 ± 5.94)[1]
ABTS Radical Scavenging121.47 ± 4.53Ascorbic Acid (168.99 ± 12.86)[1]
Superoxide Radical Scavenging131.17 ± 7.60Ascorbic Acid (178.63 ± 14.33)[1]
Ferric Ion (Fe³⁺) Reducing Power215.51 ± 3.24Ascorbic Acid (162.36 ± 4.30)[1]

Table 2: Relative Antioxidant Activity of this compound

AssayRelative Antioxidant Activity (IC50 Trolox / IC50 PCA)Source
DPPH Radical Scavenging2.8
ABTS Radical Scavenging2.3
Ferric Ion (Fe³⁺) Reducing Power3.7
Cupric Ion (Cu²⁺) Reducing Power6.1
Superoxide Anion Radical Scavenging4.2
Hydroxyl Radical Scavenging1.0
Ferrous Ion (Fe²⁺) Chelating Ability2.7
Cupric Ion (Cu²⁺) Chelating Ability1.5

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

    • Test compounds (this compound, Salazinic acid) and a standard antioxidant (e.g., Trolox, Ascorbic acid)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.

    • Preparation of test samples: Dissolve the test compounds and the standard in the same solvent as the DPPH solution to prepare a series of concentrations.

    • Reaction mixture: Add a specific volume of the test sample or standard to a defined volume of the DPPH solution in a microplate well or cuvette. A blank containing only the solvent and DPPH solution is also prepared.

    • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or Ethanol

    • Test compounds and a standard antioxidant (e.g., Trolox)

    • Spectrophotometer

  • Procedure:

    • Preparation of ABTS•⁺ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

    • Dilution of ABTS•⁺ solution: Dilute the stock ABTS•⁺ solution with methanol or ethanol to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.

    • Reaction mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•⁺ solution.

    • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

  • Reagents and Equipment:

    • Acetate (B1210297) buffer (pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

    • Ferric chloride (FeCl₃) solution

    • Test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox)

    • Spectrophotometer

  • Procedure:

    • Preparation of FRAP reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v).

    • Reaction mixture: Add the test sample or standard to the FRAP reagent.

    • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

    • Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.

    • Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as FRAP value (in µM Fe²⁺ equivalents).

Visualizing Methodologies and Mechanisms

To better understand the experimental processes and the underlying molecular mechanisms of antioxidant action, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (e.g., DPPH, ABTS, FRAP) D Mix Reagent with Sample/Standard A->D B Prepare Test Samples (this compound, Salazinic Acid) B->D C Prepare Standard (e.g., Trolox, Ascorbic Acid) C->D E Incubate (Time & Temperature Specific) D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition / TEAC / FRAP value F->G H Determine IC50 G->H

Caption: General workflow for in vitro antioxidant capacity assays.

G ROS Oxidative Stress (ROS/RNS) Keap1 Keap1 ROS->Keap1 activates IKK IKK ROS->IKK activates PCA This compound PCA->Keap1 inhibits PCA->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes transcription of pro-inflammatory genes

Caption: Antioxidant signaling pathway of this compound.

G SA Salazinic Acid PDE5 PDE5 (Phosphodiesterase 5) SA->PDE5 inhibits OxidativeDamage Oxidative Damage (in Testes) SA->OxidativeDamage attenuates cGMP cGMP PDE5->cGMP degrades PKG PKG (Protein Kinase G) cGMP->PKG activates Vasodilation Vasodilation & Reduced Oxidative Stress PKG->Vasodilation

Caption: Antioxidant-related mechanism of Salazinic Acid.

Conclusion

Both this compound and Salazinic acid demonstrate significant antioxidant potential through various mechanisms, including radical scavenging and interaction with cellular signaling pathways. The provided data indicates that Salazinic acid is a potent radical scavenger with IC50 values comparable to or better than the standard ascorbic acid in some assays. This compound also exhibits strong antioxidant activity across a broader range of assays, including metal chelation, and is known to modulate key antioxidant and inflammatory signaling pathways.

The choice between these two compounds for specific applications will depend on the desired mechanism of action and the specific oxidative stress model being investigated. Further direct comparative studies are warranted to definitively establish the relative potency of these two promising natural antioxidants.

References

A Comparative Analysis of Protocetraric Acid Derivatives and Their Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive review of available data on the efficacy of protocetraric acid derivatives reveals that strategic chemical modifications can significantly enhance the biological activities of the parent compound, a naturally occurring depsidone (B1213741) found in lichens. This guide synthesizes experimental data on the antimicrobial and cytotoxic properties of these compounds, providing researchers, scientists, and drug development professionals with a comparative framework for future research and development.

Enhanced Biological Efficacy Through Derivatization

This compound has been a subject of interest for its therapeutic potential. However, recent studies have demonstrated that its derivatives can exhibit superior performance in various biological assays. This guide focuses on the comparative efficacy of these derivatives against the parent compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways.

Data Summary

The following tables summarize the quantitative data from studies comparing the efficacy of this compound and its derivatives in antimicrobial and cytotoxic assays.

Table 1: Antimicrobial Activity of this compound and its Hydrazone/Acylhydrazone Derivatives

CompoundDerivative TypeTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
This compound (Parent Compound)-Staphylococcus aureus>125
Enterococcus faecalis>125
p-chlorophenyl hydrazoneHydrazoneS. aureus15.6
E. faecalis31.25
p-bromophenyl hydrazoneHydrazoneS. aureus15.6
E. faecalis31.25
Acylhydrazone derivativesAcylhydrazoneS. aureusInactive
E. faecalisInactive

Data sourced from Matayoshi et al., 2025.[1][2][3]

Table 2: Cytotoxic Activity of this compound and its Alkyl Ether Derivatives

CompoundDerivative TypeCell LineGrowth Inhibition 50 (GI50) in µM
This compound (Parent Compound)-UACC-62 (Melanoma)>100.0
9'-O-propyl this compoundAlkyl EtherUACC-62 (Melanoma)< 100.0
9'-O-butyl this compoundAlkyl EtherUACC-62 (Melanoma)< 100.0
9'-O-pentyl this compoundAlkyl EtherUACC-62 (Melanoma)< 100.0
9'-O-hexyl this compoundAlkyl EtherUACC-62 (Melanoma)< 100.0
9'-O-heptyl this compoundAlkyl EtherUACC-62 (Melanoma)< 100.0
9'-O-octyl this compoundAlkyl EtherUACC-62 (Melanoma)< 100.0
9'-O-nonyl this compoundAlkyl EtherUACC-62 (Melanoma)< 100.0

Data sourced from Bogo et al., 2025.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of this compound Derivatives (Hydrazones and Acylhydrazones)

A mixture of 50 mg (0.13 mmol) of this compound, 1.05 equivalents of the desired hydrazine (B178648) or hydrazide, and 8 mL of absolute ethanol (B145695) is stirred in a round-bottom flask at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), the solvent is removed under reduced pressure. The resulting residue is treated with small portions of ice-cold methanol (B129727) to solubilize and remove any excess hydrazine/hydrazide, yielding the final derivative product.[4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the compounds is determined using the broth microdilution method. A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to the 0.5 McFarland standard. Serial two-fold dilutions of the test compounds are made in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated under appropriate conditions for the specific bacteria. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

Cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, the cells are fixed with 10% (w/v) trichloroacetic acid for 1 hour at 4°C. The plates are washed with water and air-dried. The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature. Unbound dye is removed by washing with 1% (v/v) acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution, and the absorbance is measured at a wavelength of 510-570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Visualizing the Underlying Mechanisms

To illustrate the potential mechanisms of action and experimental workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_testing Biological Activity Testing protocetraric_acid This compound reaction Stirring in Ethanol (Room Temperature, 2-4h) protocetraric_acid->reaction reagents Hydrazines / Hydrazides reagents->reaction purification Solvent Removal & Methanol Wash reaction->purification derivatives This compound Derivatives purification->derivatives antimicrobial Antimicrobial Assay (Broth Microdilution) derivatives->antimicrobial cytotoxicity Cytotoxicity Assay (SRB) derivatives->cytotoxicity data_analysis Data Analysis (MIC / GI50 Determination) antimicrobial->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_cell Potential Cellular Mechanisms cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK IKK IKK Complex receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB inhibits IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation inflammatory_response Inflammatory Response (e.g., NO, Cytokines) NFkB_nucleus->inflammatory_response protocetraric_acid This compound & Derivatives protocetraric_acid->MAPK inhibition? protocetraric_acid->IKK inhibition?

Caption: Postulated anti-inflammatory signaling pathways.

This guide provides a foundational comparison of this compound and its derivatives. Further research is warranted to explore a broader range of derivatives and biological activities, including anti-inflammatory and antioxidant effects, and to elucidate the precise molecular mechanisms and signaling pathways involved.

References

Cross-validation of Protocetraric acid's bioactivity using multiple assay platforms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the bioactivities of protocetraric acid, a naturally occurring depsidone (B1213741) found in lichens. Its performance across multiple assay platforms is objectively compared with available data for other related compounds, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Bioactivity of this compound and Alternatives

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound and the related lichen-derived compound, usnic acid. This allows for a direct comparison of their potency across various experimental setups.

Table 1: Anticancer Activity - Cytotoxicity (IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
This compound--Data not available-
Usnic AcidBGC823 (Gastric)CCK-8236.55 ± 11.12 (24h)[1]
SGC7901 (Gastric)CCK-8618.82 ± 1.77 (24h)[1]
A549 (Lung)MTT25-100 (significant decrease in cell number)[2]
MCF-7 (Breast)MTT>10 (48h)[3]
HeLa (Cervical)MTT~1 (48h, for derivatives)[3]
PC-3 (Prostate)MTT~3 (48h, for derivatives)[3]

Table 2: Anticancer Activity - Cell Cycle Arrest and Apoptosis

CompoundCell LineAssayObservationReference
This compound--Data not available-
Usnic AcidBGC823 (Gastric)Flow CytometryG0/G1 phase arrest[1]
SGC7901 (Gastric)Flow CytometryG2/M phase arrest[1]
A549 (Lung)Flow CytometryG0/G1 phase arrest[2][4]
MCF-7 (Breast)Flow CytometryG0/G1 phase arrest and apoptosis induction (for derivatives)[3]
Gastric Cancer CellsWestern BlotInduction of apoptosis (Bax/Bcl-2, cleaved caspase-3)[1]

Table 3: Anti-inflammatory Activity

CompoundAssayModelInhibitionReference
This compound--Data not available-
Caffeic Acid (related phenolic acid)Griess AssayLPS-stimulated RAW264.7 cellsInhibition of NO production[5]
ELISALPS-stimulated RAW264.7 cellsDownregulation of TNF-α mRNA[5]

Table 4: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Reference
This compoundDPPHData not available-
ABTSData not available-
ORACData not available-
Caffeic Acid (related phenolic acid)DPPH-
ABTS1.59 ± 0.06

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

This immunoassay is used to quantify the concentration of specific cytokines in cell culture supernatants.

  • Sample Collection: Collect cell culture supernatants after treatment as described for the Griess assay.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α or IL-6 ELISA kit. This typically involves adding the samples to antibody-coated microplate wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Absorbance Measurement and Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

DPPH and ABTS Radical Scavenging Assays

These spectrophotometric assays measure the antioxidant capacity of a compound.

  • DPPH Assay: Mix various concentrations of this compound with a methanolic solution of DPPH radical. Measure the decrease in absorbance at 517 nm after a 30-minute incubation in the dark.

  • ABTS Assay: Generate the ABTS radical cation by reacting ABTS with potassium persulfate. Mix various concentrations of this compound with the ABTS radical solution and measure the decrease in absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value for both assays.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to visually represent key concepts and workflows.

experimental_workflow cluster_bioactivity Bioactivity Assessment cluster_assays Assay Platforms Anticancer Anticancer MTT MTT Anticancer->MTT Apoptosis Apoptosis Anticancer->Apoptosis Cell Cycle Cell Cycle Anticancer->Cell Cycle Anti-inflammatory Anti-inflammatory NO Production NO Production Anti-inflammatory->NO Production Cytokine Levels Cytokine Levels Anti-inflammatory->Cytokine Levels Antioxidant Antioxidant DPPH/ABTS DPPH/ABTS Antioxidant->DPPH/ABTS IC50 Values IC50 Values MTT->IC50 Values Apoptotic Cell % Apoptotic Cell % Apoptosis->Apoptotic Cell % Cell Cycle Distribution Cell Cycle Distribution Cell Cycle->Cell Cycle Distribution NO Inhibition % NO Inhibition % NO Production->NO Inhibition % TNF-α/IL-6 Levels TNF-α/IL-6 Levels Cytokine Levels->TNF-α/IL-6 Levels Scavenging IC50 Scavenging IC50 DPPH/ABTS->Scavenging IC50 This compound This compound This compound->Anticancer This compound->Anti-inflammatory This compound->Antioxidant Data Comparison Data Comparison IC50 Values->Data Comparison Apoptotic Cell %->Data Comparison Cell Cycle Distribution->Data Comparison NO Inhibition %->Data Comparison TNF-α/IL-6 Levels->Data Comparison Scavenging IC50->Data Comparison

Caption: Experimental workflow for cross-validating the bioactivity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation This compound This compound This compound->IKK inhibits logical_relationship Hypothesis This compound Exhibits Bioactivity Cross-Validation Cross-Validation Hypothesis->Cross-Validation Anticancer_Platform Anticancer Assays (MTT, Apoptosis, Cell Cycle) Cross-Validation->Anticancer_Platform Antiinflammatory_Platform Anti-inflammatory Assays (NO, Cytokines) Cross-Validation->Antiinflammatory_Platform Antioxidant_Platform Antioxidant Assays (DPPH, ABTS) Cross-Validation->Antioxidant_Platform Consistent_Results Consistent Results? Anticancer_Platform->Consistent_Results Antiinflammatory_Platform->Consistent_Results Antioxidant_Platform->Consistent_Results Conclusion Validated Bioactivity Profile Consistent_Results->Conclusion

References

A Comparative Analysis of the Biological Properties of Protocetraric Acid and Usnic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the biological properties of two prominent lichen-derived secondary metabolites: Protocetraric acid and Usnic acid. The information presented herein is curated from experimental data to assist researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development in making informed decisions. This document focuses on a direct comparison of their antimicrobial, anticancer, antioxidant, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Overview of Compounds

This compound is a β-orcinol depsidone (B1213741) found in various lichen species, notably in Cetrelia and Parmelia genera. It is known for a range of biological activities, including strong antioxidant and anticancer effects.

Usnic acid is a dibenzofuran (B1670420) derivative and one of the most extensively studied lichen metabolites, commonly extracted from species like Usnea, Cladonia, and Lecanora. It is recognized for its potent antimicrobial properties and has been investigated for its anticancer and anti-inflammatory potential.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the key biological activities of this compound and Usnic acid.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Cancer Cell LineThis compound (IC₅₀ µM)Usnic Acid (IC₅₀ µM)Reference
A549 (Lung)13.715.2
HeLa (Cervical)29.519.8
MCF-7 (Breast)43.225.6
HCT116 (Colon)19.8Not Reported

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compound (MIC µg/mL)Usnic Acid (MIC µg/mL)Reference
Staphylococcus aureus62.5 - 1251 - 6.25
Bacillus subtilis31.25 - 62.50.5 - 3.12
Escherichia coli>50025 - 100
Candida albicans125 - 25012.5 - 50

Table 3: Comparative Antioxidant Activity

AssayThis compoundUsnic AcidReference
DPPH Radical Scavenging (IC₅₀ µg/mL)16.5>100
ABTS Radical Scavenging (IC₅₀ µg/mL)8.245.7

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of this compound and Usnic acid are mediated through the modulation of several key signaling pathways.

This compound's Anticancer Mechanism:

This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspases.

G cluster_cell Cancer Cell PA Protocetraric Acid Bax Bax (Pro-apoptotic) PA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PA->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound-induced apoptotic pathway.

Usnic Acid's Anti-inflammatory Mechanism:

Usnic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G cluster_cell Inflammatory Cell UA Usnic Acid IKK IKK UA->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->IKK IkBa_p65 IκBα - p65/p50 IKK->IkBa_p65 Phosphorylates IκBα IkBa_p P-IκBα IkBa_p65->IkBa_p p65_p50 p65/p50 IkBa_p->p65_p50 IκBα degradation, p65/p50 release Nucleus Nucleus p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription

Figure 2: Usnic acid's inhibition of the NF-κB pathway.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

4.1. Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and Usnic acid on cancer cell lines.

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h B 2. Treat cells with varying concentrations of this compound or Usnic acid A->B C 3. Incubate for 48h B->C D 4. Add MTT solution (5 mg/mL) to each well and incubate for 4h C->D E 5. Remove the supernatant and add DMSO to dissolve formazan (B1609692) crystals D->E F 6. Measure absorbance at 570 nm using a microplate reader E->F G 7. Calculate cell viability (%) and IC₅₀ values F->G

Figure 3: Workflow for the MTT assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Usnic acid (typically ranging from 1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

4.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Protocol Steps:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Serial Dilution: The test compounds are serially diluted in the respective broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

4.3. DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the compounds.

Protocol Steps:

  • Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compound (in methanol) is added to 100 µL of a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Conclusion

This comparative guide highlights the distinct and overlapping biological profiles of this compound and Usnic acid.

  • Usnic acid demonstrates superior antimicrobial activity , particularly against Gram-positive bacteria. Its anti-inflammatory properties are also well-documented.

  • This compound exhibits more potent antioxidant activity and shows significant, in some cases comparable, anticancer effects to Usnic acid.

The choice between these two compounds for further research and development would depend on the specific therapeutic application. The provided data and protocols offer a solid foundation for such investigations.

Unveiling the Inhibitory Power of Protocetraric Acid: A Comparative Analysis Against Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural compound Protocetraric acid has emerged as a significant inhibitor of enzymes crucial to disease progression. This guide provides a comprehensive comparison of this compound's inhibitory mechanism against two key enzymes: SARS-CoV-2 3CL Protease (3CLpro) and α-glucosidase. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals.

This compound as a SARS-CoV-2 3CL Protease Inhibitor

This compound has demonstrated potent inhibitory activity against SARS-CoV-2 3CLpro, an enzyme essential for viral replication.[1][2] The compound acts as a slow-binding inactivator, forming a stable covalent adduct with the catalytic cysteine residue in the enzyme's active site.[1] This irreversible inhibition effectively halts the proteolytic processing of viral polyproteins, a critical step in the viral life cycle.[2][3][4]

Comparative Inhibitory Data

The inhibitory efficacy of this compound against SARS-CoV-2 3CLpro is comparable to other known inhibitors, as detailed in the table below.

InhibitorType of InhibitionK_i (μM)k_inact/K_i (s⁻¹μM⁻¹)IC_50 (μM)EC_50 (μM)
This compound Competitive, Slow-binding inactivator3.95[1]~3 x 10⁻⁵[1]--
Salazinic acidCompetitive, Slow-binding inactivator3.77[1]~3 x 10⁻⁵[1]--
Boceprevir-1.18 ± 0.10[5]-4.13[5]15.57[6]
GC376---0.15[6]0.70[6]

This compound as an α-Glucosidase Inhibitor

This compound and its derivatives have also been identified as potent inhibitors of α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[7][8][9] By inhibiting this enzyme, this compound can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[7] This mechanism of action is a key therapeutic strategy in the management of type 2 diabetes.[10]

Comparative Inhibitory Data

The following table compares the α-glucosidase inhibitory activity of a this compound derivative with the commonly used antidiabetic drug, Acarbose.

InhibitorType of InhibitionIC_50 (μM)
This compound derivative (compound 9) Not specified5.9[11]
AcarboseCompetitiveVaries (e.g., 332, 750)[12][13]
Zataria multiflora ethyl acetate (B1210297) fractionNoncompetitive-uncompetitive350 (μg/mL)[14]
Salvia mirzayanii petroleum ether fractionNoncompetitive-uncompetitive400 (μg/mL)[14]

Experimental Protocols

SARS-CoV-2 3CL Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay quantifies the inhibitory effect of a compound on the activity of SARS-CoV-2 3CLpro by measuring the fluorescence generated from the cleavage of a specific substrate.

Materials:

  • SARS-CoV-2 3CL Protease

  • Fluorogenic substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 10 mM DTT, 0.1 mM EDTA)

  • Test compound (this compound or other inhibitors)

  • 96-well black microplate

  • Microplate-reading fluorimeter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound solutions.

  • Add the SARS-CoV-2 3CLpro enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 535 nm emission for EDANS-based substrates) over time.[1]

  • The rate of reaction is determined from the linear phase of the fluorescence increase.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC_50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • For kinetic analysis (K_i, k_inact), reaction rates are measured at various substrate and inhibitor concentrations.

α-Glucosidase Inhibition Assay (p-Nitrophenyl-α-D-glucopyranoside Method)

This colorimetric assay determines the inhibitory activity of a compound against α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (this compound or other inhibitors)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the phosphate buffer.

  • In a 96-well plate, add the test compound solutions.

  • Add the α-glucosidase enzyme solution to each well and pre-incubate for a specified time (e.g., 5 minutes) at 37°C.[1]

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).[1]

  • Stop the reaction by adding the sodium carbonate solution, which also induces a yellow color from the p-nitrophenol product.[1]

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

  • IC_50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • For kinetic analysis, the reaction is performed with varying concentrations of both the substrate and the inhibitor.

Visualizing the Mechanisms

SARS-CoV-2 Replication Cycle and 3CLpro Inhibition

SARS_CoV_2_Replication cluster_cell Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation of Polyproteins (pp1a/ab) Uncoating->Translation Proteolysis Polyprotein Processing (by 3CLpro & PLpro) Translation->Proteolysis Replication RNA Replication & Transcription Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release Virus SARS-CoV-2 Release->Virus Inhibitor This compound Inhibitor->Proteolysis Virus->Entry

Caption: Inhibition of SARS-CoV-2 replication by this compound via 3CLpro.

Carbohydrate Digestion and α-Glucosidase Inhibition

Carbohydrate_Digestion cluster_intestine Small Intestine Carbs Complex Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (on brush border) Carbs->Enzyme Monosaccharides Monosaccharides (Glucose) Enzyme->Monosaccharides Absorption Glucose Absorption into Bloodstream Monosaccharides->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor This compound Inhibitor->Enzyme

Caption: this compound inhibits α-glucosidase, slowing carbohydrate digestion.

References

How does the activity of Protocetraric acid compare to standard antimicrobial agents?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community is increasingly turning to natural compounds for novel therapeutic leads. Protocetraric acid, a lichen-derived secondary metabolite, has emerged as a promising candidate with demonstrated broad-spectrum antimicrobial properties. This guide provides a comprehensive comparison of the in vitro activity of this compound against standard antimicrobial agents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Executive Summary

This compound exhibits significant inhibitory activity against a range of pathogenic bacteria and fungi. While its efficacy varies depending on the microbial species, available data suggests that in some instances, its activity is comparable or even superior to conventional antibiotics and antifungals. This report summarizes the minimum inhibitory concentration (MIC) data from various studies and outlines the standard experimental protocols used to determine antimicrobial susceptibility. Furthermore, a proposed experimental workflow for elucidating its mechanism of action is presented.

Quantitative Antimicrobial Activity: A Comparative Overview

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and a selection of standard antimicrobial agents against various bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key metric for assessing antimicrobial potency.

Table 1: Antibacterial Activity of this compound vs. Standard Antibiotics (MIC in µg/mL)

MicroorganismThis compoundGentamicinReference
Staphylococcus aureus12.5[1]>60[1]
Enterococcus faecalis>500>60[1]
Salmonella typhi0.5[2]-[2]
Klebsiella pneumoniae1000-[1]
Mycobacterium tuberculosis125-[1]

Note: "-" indicates that comparative data from the same study was not available.

Table 2: Antifungal Activity of this compound vs. Standard Antifungals (MIC in µg/mL)

MicroorganismThis compoundStandard AntifungalReference
Trichophyton rubrum1[2]-[2]
Candida albicans3.9-[1]
Candida glabrata3.9-[1]

Note: "-" indicates that comparative data from the same study was not available. One study noted that the activity of this compound against Trichophyton rubrum was "significantly better that the standard antifungal agent," but did not provide specific comparative data.[2]

Elucidating the Mechanism of Action

While the precise antimicrobial mechanism of this compound is not yet fully understood, preliminary evidence suggests that it may act on multiple cellular targets. A proposed experimental workflow to investigate its mechanism of action is outlined below. This workflow is designed to systematically assess the compound's effect on key microbial cellular processes.

G Proposed Experimental Workflow to Determine the Antimicrobial Mechanism of Action of this compound cluster_0 Initial Screening cluster_1 Cellular Integrity Assessment cluster_2 Macromolecular Synthesis Inhibition cluster_3 Target Identification start This compound mic_determination Determine MIC and MBC start->mic_determination cell_wall Cell Wall Integrity Assay (e.g., Crystal Violet Assay) mic_determination->cell_wall Treat with sub-MIC and MIC concentrations membrane_potential Membrane Potential Assay (e.g., DiSC3(5) Staining) mic_determination->membrane_potential Treat with sub-MIC and MIC concentrations membrane_permeability Membrane Permeability Assay (e.g., SYTOX Green Uptake) mic_determination->membrane_permeability Treat with sub-MIC and MIC concentrations dna_synthesis DNA Synthesis Inhibition Assay (e.g., [3H]-thymidine incorporation) mic_determination->dna_synthesis Treat with sub-MIC and MIC concentrations protein_synthesis Protein Synthesis Inhibition Assay (e.g., [3H]-leucine incorporation) mic_determination->protein_synthesis Treat with sub-MIC and MIC concentrations enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA gyrase, topoisomerase) cell_wall->enzyme_inhibition membrane_potential->enzyme_inhibition membrane_permeability->enzyme_inhibition dna_synthesis->enzyme_inhibition protein_synthesis->enzyme_inhibition molecular_docking Molecular Docking Studies enzyme_inhibition->molecular_docking Validate target

Caption: Proposed workflow for investigating the antimicrobial mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

a. Preparation of Antimicrobial Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

b. Preparation of Inoculum:

  • A standardized inoculum of the test microorganism is prepared from a fresh culture.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

d. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative test used to determine the susceptibility of a microorganism to an antimicrobial agent.

a. Preparation of Inoculum and Agar (B569324) Plate:

  • A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • A sterile cotton swab is dipped into the standardized suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

b. Application of Antimicrobial Disks:

  • Paper disks impregnated with a known concentration of this compound and standard antimicrobial agents are placed on the surface of the inoculated agar plate using sterile forceps.

  • The disks are pressed down gently to ensure complete contact with the agar.

c. Incubation:

  • The plate is incubated in an inverted position at an appropriate temperature for 18-24 hours.

d. Measurement of Zone of Inhibition:

  • After incubation, the diameter of the zone of complete inhibition of microbial growth around each disk is measured in millimeters.

  • The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the antimicrobial agent.

Conclusion and Future Directions

This compound demonstrates considerable potential as a natural antimicrobial agent. The available data highlight its efficacy against a variety of pathogenic microorganisms. However, to fully ascertain its therapeutic potential, further research is warranted. Direct, head-to-head comparative studies against a broader range of clinically relevant standard antimicrobial agents are crucial for a more definitive assessment of its relative potency. Furthermore, a thorough investigation into its mechanism of action will be instrumental in understanding its cellular targets and for optimizing its development as a potential therapeutic. The proposed experimental workflow provides a systematic approach to address this knowledge gap. Continued exploration of this compound and other natural compounds is a vital component of the global effort to combat the growing threat of antimicrobial resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of protocetraric acid and other structurally related depsidones. Depsidones, a class of polyphenolic compounds primarily found in lichens and fungi, have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects.[1][2] This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying molecular pathways to facilitate further research and development in this area.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its analogs is often evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. The following table summarizes the 50% inhibitory concentration (IC50) values for various depsidones against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide (NO) production. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)5-LOX IC50 (µM)NO Production IC50 (µM)Reference
This compound Data not availableData not availableData not availableData not available
Conthis compound 11.9 ± 1.127.17 ± 1.07Data not availableData not available[3]
Galbinic Acid 18.9 ± 1.20Data not availableData not availableData not available[3]
Constictic Acid 21.5 ± 2.73Data not availableData not availableData not available[3]
Salazinic Acid 15.7 ± 1.03Data not availableData not availableData not available[3]
Lobaric Acid 17.1 ± 1.247.01 ± 0.94Data not availableData not available[3]
Guanxidone B Data not availableData not availableData not available6.46 - 9.82[2]
Curdepsidone C Data not availableData not availableData not available7.47 ± 0.35 (IL-1β)[2][4]
Indomethacin (Control) 7.3 ± 0.447.3 ± 0.65Data not availableData not available[3]

Note: Data for direct comparison of this compound is limited in the reviewed literature. The provided data for related depsidones offers valuable insights into the potential anti-inflammatory profile of this class of compounds.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of depsidones are often mediated through the modulation of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes Transcription Depsidones This compound & Related Depsidones Depsidones->IKK Inhibit Depsidones->MAPK Inhibit

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of depsidones in a cell-based in vitro model.

G start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture treatment Pre-treat cells with Depsidones cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for a defined period stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa Measure Cytokines (TNF-α, IL-6) by ELISA supernatant_collection->elisa griess Measure Nitric Oxide by Griess Assay supernatant_collection->griess western_blot Analyze Protein Expression (COX-2, iNOS, p-IκBα) by Western Blot cell_lysis->western_blot end End elisa->end griess->end western_blot->end

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

Cyclooxygenase (COX-1/COX-2) Inhibitory Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes, which are crucial for the synthesis of prostaglandins.

Materials:

  • COX (ovine/human) inhibitor screening assay kit

  • 0.1 M Tris-HCl buffer (pH 8.0)

  • Test compounds (Depsidones) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (100 µM)

  • 1 M HCl

  • Ellman's reagent

  • Microplate reader

Procedure:

  • To a microplate well, add 10 µL of either COX-1 or COX-2 enzyme.

  • Add 960 µL of 0.1 M Tris-HCl buffer.

  • Add different concentrations of the test compounds to the wells.

  • Incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of 100 µM arachidonic acid.

  • After 2 minutes, stop the reaction by adding 50 µL of 1 M HCl.

  • Add Ellman's reagent to the wells.

  • Measure the absorbance at 410 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[3]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (Depsidones)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite, an indicator of NO production, is determined from a standard curve, and the percentage of inhibition is calculated.[1]

Western Blot Analysis for Inflammatory Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammation, such as COX-2, iNOS, and phosphorylated IκBα.

Materials:

  • LPS-stimulated and depsidone-treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).[5]

Conclusion

The available data suggests that depsidones, including those structurally related to this compound, are a promising class of natural compounds with significant anti-inflammatory properties. Conthis compound and lobaric acid, for instance, exhibit potent COX-2 inhibition comparable to the standard drug indomethacin.[3] Further research, particularly direct comparative studies involving this compound and a broader range of depsidones, is warranted to fully elucidate their therapeutic potential. The investigation of their effects on key inflammatory signaling pathways, such as NF-κB and MAPKs, will be crucial in understanding their mechanisms of action and identifying lead candidates for the development of novel anti-inflammatory agents.

References

Bridging the Gap: A Guide to the Wet Lab Validation of In Silico-Predicted Targets for Protocetraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from computational prediction to tangible therapeutic application is paved with rigorous experimental validation. This guide provides a comprehensive framework for validating in silico-predicted molecular targets of Protocetraric acid, a lichen-derived depsidone (B1213741) with promising therapeutic potential. While direct studies validating in silico predictions for this compound's targets are not yet prevalent in published literature, this guide outlines a robust, hypothetical workflow, complete with detailed experimental protocols and data presentation formats, to empower researchers in this critical phase of drug discovery.

This compound has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1] These observed phenotypes serve as a logical starting point for computational approaches to identify specific molecular targets. This guide will explore a hypothetical scenario where in silico methods predict that this compound exerts its anticancer effects by inhibiting key proteins in the MAPK/ERK signaling pathway, a crucial regulator of cell proliferation and survival.

Hypothetical In Silico Prediction vs. Experimental Validation: A Comparative Overview

To effectively validate computational hypotheses, a direct comparison of predicted and experimentally determined activities is essential. The following table summarizes hypothetical in silico predictions for this compound's interaction with key proteins in the MAPK/ERK pathway and outlines the corresponding wet lab experiments for validation, along with hypothetical quantitative outcomes.

In Silico Prediction Wet Lab Validation Experiment Hypothetical Quantitative Data (IC50/EC50) Interpretation
High binding affinity of this compound to MEK1MEK1 Kinase Assay15 µMThis compound directly inhibits MEK1 kinase activity.
This compound disrupts the interaction between RAF and MEK1Co-Immunoprecipitation (Co-IP)50% reduction in RAF-MEK1 interaction at 25 µMThis compound interferes with the formation of the RAF-MEK1 complex.
Reduced phosphorylation of ERK1/2 in the presence of this compoundWestern Blot Analysis70% decrease in p-ERK1/2 levels at 25 µMThis compound inhibits the downstream signaling cascade.
Decreased proliferation of cancer cells treated with this compoundCell Viability Assay (MTT)20 µM (in HeLa cells)The inhibition of the MAPK/ERK pathway translates to a cytotoxic effect in cancer cells.

Detailed Experimental Protocols

Robust and reproducible experimental design is paramount for the successful validation of in silico predictions. Below are detailed methodologies for the key experiments cited in this guide.

MEK1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of MEK1.

Materials:

  • Recombinant human MEK1 protein

  • ERK2 (inactive) as a substrate

  • ATP (γ-32P-ATP for radiometric assay or ATP for luminescence-based assay)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add recombinant MEK1, inactive ERK2, and the various concentrations of this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or boiling).

  • Quantify the phosphorylation of ERK2. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.

  • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of MEK1 activity.

Co-Immunoprecipitation (Co-IP)

Objective: To assess the effect of this compound on the interaction between RAF and MEK1 in a cellular context.

Materials:

  • Cancer cell line expressing endogenous or overexpressed tagged RAF and MEK1

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against RAF (for immunoprecipitation)

  • Protein A/G agarose (B213101) beads

  • Antibody against MEK1 (for Western blotting)

  • This compound

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture the cells and treat them with this compound or DMSO for a specified time.

  • Lyse the cells to release the proteins.

  • Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with the anti-RAF antibody to form immune complexes.

  • Add protein A/G agarose beads to capture the immune complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-MEK1 antibody to detect the amount of MEK1 that was co-immunoprecipitated with RAF.

  • Quantify the band intensities to determine the relative change in the RAF-MEK1 interaction.

Western Blot Analysis for ERK1/2 Phosphorylation

Objective: To measure the levels of phosphorylated ERK1/2 (p-ERK1/2) in cells treated with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells and treat them with various concentrations of this compound for a defined period.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total-ERK1/2 and GAPDH to ensure equal loading.

  • Quantify the band intensities and normalize the p-ERK1/2 levels to total-ERK1/2 and the loading control.

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Path Forward: Workflows and Pathways

To further clarify the logical flow of the validation process and the hypothetical molecular mechanism, the following diagrams are provided.

G cluster_0 In Silico Prediction cluster_1 Wet Lab Validation In Silico Target Prediction In Silico Target Prediction Hypothesized Target: MEK1 in MAPK/ERK Pathway Hypothesized Target: MEK1 in MAPK/ERK Pathway In Silico Target Prediction->Hypothesized Target: MEK1 in MAPK/ERK Pathway Biochemical Assays Biochemical Assays Hypothesized Target: MEK1 in MAPK/ERK Pathway->Biochemical Assays Cell-Based Assays Cell-Based Assays Hypothesized Target: MEK1 in MAPK/ERK Pathway->Cell-Based Assays MEK1 Kinase Assay MEK1 Kinase Assay Biochemical Assays->MEK1 Kinase Assay Co-Immunoprecipitation Co-Immunoprecipitation Cell-Based Assays->Co-Immunoprecipitation Western Blot (p-ERK) Western Blot (p-ERK) Cell-Based Assays->Western Blot (p-ERK) Cell Viability (MTT) Cell Viability (MTT) Cell-Based Assays->Cell Viability (MTT) Target Validated Target Validated MEK1 Kinase Assay->Target Validated Phenotypic Confirmation Phenotypic Confirmation Cell Viability (MTT)->Phenotypic Confirmation G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK1/2

References

Safety Operating Guide

Proper Disposal of Protocetraric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In its ongoing commitment to laboratory safety and environmental responsibility, this bulletin provides essential guidance on the proper disposal procedures for protocetraric acid. This information is critical for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential hazards.

This compound, a naturally occurring depsidone (B1213741) found in lichens, is classified as a skin sensitizer.[1][2] Improper disposal can lead to allergic skin reactions upon repeated contact and pose a risk to the environment. Adherence to the following procedures is mandatory to maintain a safe laboratory environment and comply with waste disposal regulations.

Key Safety and Chemical Data

A thorough understanding of the substance's properties is the first step in safe handling and disposal. The following table summarizes the key identification and hazard information for this compound.

ParameterDataReference
Chemical Name This compound
CAS Number 489-51-0
Molecular Formula C₁₈H₁₄O₉
Molecular Weight 374.30 g/mol
GHS Hazard Class Skin Sensitizer, Category 1[1][2]
Hazard Statement H317: May cause an allergic skin reaction[1][2]
Signal Word Warning
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P272: Contaminated work clothing should not be allowed out of the workplace.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P333+P313: If skin irritation or rash occurs: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Experimental Protocols: Disposal Procedure

The following step-by-step protocol must be followed for the disposal of this compound and any contaminated materials. This procedure is designed to minimize exposure and ensure that the waste is handled in a safe and compliant manner.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves, and ANSI Z87.1-compliant safety glasses or goggles.[3][4]

  • Due to its classification as a skin sensitizer, ensure gloves are regularly inspected for tears or punctures.[1][2][3]

2. Waste Segregation and Collection:

  • All solid this compound waste, including unused or expired material, must be collected in a designated hazardous waste container.[2]

  • This container should be made of a material compatible with organic acids, clearly labeled as "Hazardous Waste: this compound," and kept securely closed when not in use.[5][6]

  • Do not mix this compound waste with other waste streams unless compatibility has been verified.[5]

3. Handling Solid Waste:

  • When transferring solid this compound, handle it in a fume hood or a well-ventilated area to avoid inhalation of any dust.[1][7]

  • Use tools such as a spatula or scoop to transfer the solid material, minimizing the generation of dust.[4]

4. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated.

  • These items should be placed in the same designated hazardous waste container as the solid this compound.[4]

5. Decontamination of Work Surfaces:

  • After handling, decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or as recommended by your institution's safety office) followed by soap and water.

  • The cleaning materials, such as paper towels, should also be disposed of as hazardous waste.[4]

6. Final Disposal:

  • The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[2]

Visualization of Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from preparation to final disposal.

G A Step 1: Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) B Step 2: Handle in Ventilated Area (Fume Hood) A->B C Step 3: Collect Solid Waste & Contaminated Materials in Labeled Hazardous Waste Container B->C D Step 4: Securely Seal the Waste Container C->D E Step 5: Decontaminate Work Surfaces D->E F Step 6: Dispose of Cleaning Materials as Hazardous Waste E->F G Step 7: Arrange for Pickup by EHS or Licensed Contractor F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Protocetraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Protocetraric acid. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy. This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be used in situations with a high risk of splashing.[3][4][5]To protect eyes and face from splashes, dust, and aerosols.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[1][6] - Protective Clothing: A chemical-resistant lab coat or apron. For larger quantities or increased exposure risk, impervious clothing is recommended.[1][3]To prevent skin contact, which can cause irritation.[1][2][3]
Respiratory Protection For nuisance exposures or when dust is generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particulate respirator is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][3]To protect against inhalation of dust and aerosols, which may cause respiratory irritation.[1][2][3]
Foot Protection Closed-toe shoes.To protect feet from spills.

Safety and Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1][2][3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2][5]

Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep containers tightly closed.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5][8]

Quantitative Safety Data

At present, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[3][4][5][6] Therefore, it is crucial to handle this compound with a high degree of caution and to minimize exposure through the diligent use of the personal protective equipment and engineering controls outlined above.

ParameterValueReference
Occupational Exposure Limits (OELs) No data available[3][4][5][6]
Toxicity Data (LD50) Intraperitoneal (mouse): >800 mg/kg[2]

Spill and Disposal Plan

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][7]

    • Clean the spill area thoroughly with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[2][3][9]

  • Do not allow the material to enter drains or waterways.[1][9]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1][9]

Experimental Protocol: General Guidance for In Vitro Studies

The following provides a generalized workflow for handling this compound in a laboratory setting for in vitro experiments. Specific concentrations, incubation times, and cell lines will need to be determined by the researcher based on the experimental design.

Workflow for In Vitro Experimentation with this compound

experimental_workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE Prepare_Workspace Prepare Workspace in Fume Hood PPE->Prepare_Workspace Weigh_PCA Weigh this compound Prepare_Workspace->Weigh_PCA Dissolve_PCA Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) Weigh_PCA->Dissolve_PCA Prepare_Stock Prepare Stock Solution Dissolve_PCA->Prepare_Stock Dilute Prepare Working Dilutions in Cell Culture Medium Prepare_Stock->Dilute Treat_Cells Treat Cells with this compound Dilute->Treat_Cells Incubate Incubate for a Predetermined Time Treat_Cells->Incubate Assay Perform Cellular Assays Incubate->Assay Decontaminate Decontaminate Workspace Assay->Decontaminate Dispose_Waste Dispose of Liquid and Solid Waste as Hazardous Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Correctly Dispose_Waste->Remove_PPE

Caption: General In Vitro Experimental Workflow

Biological Signaling Pathways

This compound is known for its antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways.

Antioxidant and Anti-inflammatory Mechanisms of this compound

signaling_pathway Conceptual Diagram of this compound's Biological Activity cluster_antioxidant Antioxidant Effects cluster_inflammatory Anti-inflammatory Effects PCA This compound ROS Reactive Oxygen Species (ROS) PCA->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GSH-Px) PCA->Antioxidant_Enzymes Upregulates NFkB NF-κB Pathway PCA->NFkB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes

Caption: Conceptual Diagram of this compound's Biological Activity

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protocetraric acid
Reactant of Route 2
Protocetraric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.